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  • Product: 5-hydroxy-6-methylpyridine-2-carbonitrile
  • CAS: 1211589-52-4

Core Science & Biosynthesis

Exploratory

Comparative Technical Analysis: 5-Hydroxy-6-methylpyridine-2-carbonitrile vs. 2-Hydroxy-6-methylpyridine

Executive Summary This technical guide provides a rigorous comparison between 5-hydroxy-6-methylpyridine-2-carbonitrile (Compound A) and 2-hydroxy-6-methylpyridine (Compound B). While both share a methyl-substituted pyri...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a rigorous comparison between 5-hydroxy-6-methylpyridine-2-carbonitrile (Compound A) and 2-hydroxy-6-methylpyridine (Compound B). While both share a methyl-substituted pyridine core, their electronic structures, tautomeric behaviors, and applications in medicinal chemistry diverge significantly.[1] Compound A functions as an electron-deficient phenol equivalent, often utilized as a scaffold for kinase inhibitors. Compound B exists predominantly as a 2-pyridone (lactam), serving as a robust hydrogen-bond donor/acceptor motif in fragment-based drug discovery (FBDD).[1]

Structural & Electronic Profiling

The fundamental difference between these two compounds lies in their tautomeric potential and electronic distribution.

Tautomeric Equilibrium
  • 2-Hydroxy-6-methylpyridine (Compound B): This compound is a classic example of lactam-lactim tautomerism . In the solid state and in polar solvents (water, DMSO), the equilibrium shifts almost exclusively to the 6-methyl-2-pyridone (lactam) form.[1] This is driven by the high lattice energy of the amide-like dimer and solvent stabilization of the dipole.

    • Implication: In docking studies, this molecule should be modeled as a pyridone (H-bond donor at N1, acceptor at O2).

  • 5-Hydroxy-6-methylpyridine-2-carbonitrile (Compound A): The hydroxyl group at position 5 is meta to the ring nitrogen. Consequently, it cannot tautomerize to a stable neutral pyridone form without disrupting the aromatic system or forming a zwitterion. It behaves as a true hydroxypyridine (phenol-like) .

    • Implication: It acts as a weak acid (H-bond donor at OH) and accepts H-bonds at the pyridine nitrogen and the nitrile nitrogen.

Electronic Effects
Feature5-Hydroxy-6-methylpyridine-2-carbonitrile2-Hydroxy-6-methylpyridine
Core Character Electron-deficient (π-deficient)Electron-rich (at C3/C5)
Substituents -CN (C2): Strong EWG (-I, -M). Lowers pKa of OH.-OH (C5): EDG (+M).[1] Activates C4/C6.-Me (C6): Weak EDG (+I).-OH/C=O (C2): Strong EDG (+M).-Me (C6): Weak EDG (+I).[1]
pKa (approx) ~7.5 - 8.5 (Acidic phenol)~11.0 (Amide-like N-H) / ~0.8 (O-protonation)
Dipole Moment High (due to Nitrile)Very High (Pyridone form)

Synthetic Pathways[2][3]

Synthesis of 5-Hydroxy-6-methylpyridine-2-carbonitrile

The synthesis of this specific isomer typically requires functionalization of a pre-existing pyridine core. The most reliable route involves the Reissert-Henze reaction applied to 3-hydroxy-2-methylpyridine (an inexpensive starting material).

Mechanistic Logic:

  • Protection: The 3-OH group must be protected (e.g., Benzyl ether) to prevent O-acylation during the Reissert step.

  • N-Oxidation: Conversion to the N-oxide activates the C2 and C6 positions.

  • Reissert-Henze Cyanation: Treatment with dimethylcarbamoyl chloride (or benzoyl chloride) and TMSCN leads to regioselective attack. Since C6 is blocked by the methyl group (steric and electronic deactivation), nucleophilic attack occurs predominantly at C2 .

  • Deprotection: Removal of the benzyl group yields the target.

Synthesis cluster_legend Key Transformation Start 3-Hydroxy-2-methylpyridine (Starting Material) Step1 1. BnBr, K2CO3 (O-Protection) Start->Step1 Step2 2. mCPBA (N-Oxidation) Step1->Step2 Step3 3. TMSCN, BzCl (Reissert-Henze) Step2->Step3 Step4 4. H2, Pd/C (Deprotection) Step3->Step4 Target 5-Hydroxy-6-methylpyridine- 2-carbonitrile Step4->Target

Figure 1: Proposed synthetic route via Reissert-Henze functionalization. The nitrile is introduced at C2 via nucleophilic attack on the activated N-oxide.

Synthesis of 2-Hydroxy-6-methylpyridine

This compound is commercially available but is classically synthesized via diazotization of 2-amino-6-methylpyridine.

Protocol Logic:

  • Diazotization: Reaction with NaNO2/H2SO4 generates the diazonium salt.

  • Hydrolysis: The unstable diazonium group is displaced by water. The resulting enol immediately tautomerizes to the thermodynamic pyridone product.

Medicinal Chemistry Applications

Bioisosterism & Scaffold Hopping[1]
  • Compound A (Nitrile Variant):

    • Application: Used as a bioisostere for electron-deficient phenols or benzoic acids. The nitrile group can interact with cysteine residues in covalent inhibitors (reversible covalent targeting) or serve as a hydrogen bond acceptor in the "hinge region" of kinases.[1]

    • Metabolic Stability: The nitrile group blocks the metabolic "soft spot" at C2, potentially increasing half-life compared to the parent pyridine.

  • Compound B (Pyridone Variant):

    • Application: A classic bioisostere for cyclic amides or ureas. It is frequently used to mimic the hydrogen bonding pattern of DNA base pairs or to bind to the backbone amides of protein targets.

    • Solubility: The high crystallinity (due to dimerization) often leads to poor solubility.[1] N-methylation or introduction of solubilizing groups at C3/C4 is a common optimization strategy.

Reactivity Profile for Library Generation
Reaction TypeCompound A (2-CN, 5-OH)Compound B (2-Pyridone)
O-Alkylation Facile at C5-OH (Williamson ether synthesis).[1]Competitive N- vs O-alkylation. Requires specific conditions (e.g., Ag2CO3 for O-alkylation).[1]
Suzuki Coupling Requires pre-halogenation (e.g., at C3 or C4).[1]Can be halogenated at C3/C5 (electrophilic) or C2 (via triflate) for coupling.[1]
Nitrile Chemistry CN can be hydrolyzed to Amide/Acid or reduced to Amine.N/A

Experimental Protocols

Protocol: Reissert-Henze Cyanation (General Procedure)

Adapted for the synthesis of 2-cyanopyridines from pyridine N-oxides.

Objective: Introduction of a nitrile group at the C2 position of the protected intermediate.

Materials:

  • 3-(Benzyloxy)-2-methylpyridine 1-oxide (1.0 eq)

  • Trimethylsilyl cyanide (TMSCN) (1.5 eq)[1]

  • Benzoyl chloride (BzCl) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)[1]

Step-by-Step Methodology:

  • Setup: Flame-dry a round-bottom flask and purge with Argon. Dissolve the N-oxide substrate in anhydrous DCM (0.2 M concentration).

  • Activation: Cool the solution to 0°C. Add TMSCN dropwise via syringe.

  • Initiation: Add Benzoyl chloride dropwise over 10 minutes. The solution may turn slightly yellow/orange, indicating the formation of the N-benzoyloxypyridinium salt.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (the N-oxide is very polar; the product will be less polar).

  • Quench: Quench the reaction with saturated aqueous NaHCO3.

  • Workup: Extract with DCM (3x). Wash combined organics with water and brine. Dry over Na2SO4 and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient). The nitrile product typically elutes before the starting material.

Validation Criteria:

  • IR Spectroscopy: Look for a sharp, weak band at ~2230-2240 cm⁻¹ (C≡N stretch).[1]

  • 1H NMR: Loss of the characteristic downfield signals of the N-oxide alpha-protons.

References

  • Reissert-Henze Reaction Mechanism & Scope: Title: Functionalization of Pyridines via Reissert-Henze Reaction.[2][3] Source: National Institute of Informatics (NII).[1] URL:[Link]

  • Tautomerism of 2-Hydroxypyridines: Title: The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization. Source: National Institutes of Health (PMC). URL:[Link]

  • Synthesis of 5-Hydroxymethylpyrimidines (Analogous Chemistry): Title: Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. Source: MDPI Molecules.[4] URL:[Link][1]

  • Properties of 2-Cyanopyridine Derivatives: Title: Cyanopyridines – Suitable Heterocycles for Cocrystal Syntheses.[5] Source: Deutsche Nationalbibliothek. URL:[Link][1]

Sources

Foundational

An In-depth Technical Guide to the Synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile: A Key Vitamin B6 Analog

Abstract This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-hydroxy-6-methylpyridine-2-carbonitrile, a significant analog of Vitamin B6 (pyridoxine). This document is i...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of a robust and logical synthetic pathway for 5-hydroxy-6-methylpyridine-2-carbonitrile, a significant analog of Vitamin B6 (pyridoxine). This document is intended for researchers, medicinal chemists, and drug development professionals, offering a detailed exploration of the synthetic strategy, step-by-step experimental protocols, and the underlying chemical principles. The synthesis leverages common starting materials and well-established chemical transformations, providing a practical route to this important heterocyclic scaffold. The guide emphasizes not only the procedural steps but also the rationale behind the selection of reagents and reaction conditions, ensuring a deep understanding of the synthetic process.

Introduction: The Significance of Pyridoxine Analogs

Vitamin B6, a collective term for a group of 3-hydroxy-2-methylpyridine derivatives including pyridoxine, pyridoxal, and pyridoxamine, is a vital water-soluble vitamin. In its biologically active form, pyridoxal 5'-phosphate (PLP), it serves as an essential coenzyme in over 100 enzymatic reactions, primarily related to amino acid metabolism. The versatile chemistry of PLP, particularly its ability to form Schiff base adducts and act as an electron sink, is central to its biological function.

The synthesis of analogs of Vitamin B6, such as 5-hydroxy-6-methylpyridine-2-carbonitrile, is of paramount importance in medicinal chemistry and drug discovery. These analogs can act as probes to study the mechanism of PLP-dependent enzymes, serve as scaffolds for the development of novel therapeutics, or function as antagonists to Vitamin B6 in specific biological contexts. The introduction of a cyano group, a versatile chemical handle, opens up avenues for further derivatization into amines, amides, or carboxylic acids, making these analogs valuable intermediates in the synthesis of more complex molecules. This guide details a rational, multi-step synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile, starting from the readily available 2,5-lutidine.

Overall Synthetic Strategy

The proposed synthesis is a four-step sequence designed for efficiency and scalability, utilizing a logical progression of functional group transformations on a pyridine core. The pathway begins with the activation of the pyridine ring through N-oxidation, followed by functionalization of one of the methyl groups, introduction of a leaving group at the 2-position, and finally, the introduction of the nitrile functionality.

Synthetic_Pathway Start 2,5-Lutidine Step1 Step 1: N-Oxidation Start->Step1 Intermediate1 2,5-Lutidine N-oxide Step1->Intermediate1 Step2 Step 2: Boekelheide Rearrangement Intermediate1->Step2 Intermediate2 (5-methylpyridin-2-yl)methyl acetate Step2->Intermediate2 Step2_hydrolysis Hydrolysis Intermediate2->Step2_hydrolysis Intermediate2a 2-Hydroxymethyl-5-methylpyridine Step2_hydrolysis->Intermediate2a Step3 Step 3: Chlorination Intermediate2a->Step3 Intermediate3 2-Chloro-5-hydroxy-6-methylpyridine* Step3->Intermediate3 Step4 Step 4: Cyanation Intermediate3->Step4 End 5-hydroxy-6-methylpyridine-2-carbonitrile Step4->End caption *Note: The hydroxymethyl group is converted to a hydroxyl group during chlorination/workup. Cyanation_Mechanism Pd0 Pd(0)L2 OxAdd Oxidative Addition Pd0->OxAdd ArCl Ar-Cl ArCl->OxAdd Pd_complex Ar-Pd(II)(Cl)L2 OxAdd->Pd_complex Transmetalation Transmetalation Pd_complex->Transmetalation ZnCN2 Zn(CN)2 ZnCN2->Transmetalation Pd_cyano_complex Ar-Pd(II)(CN)L2 Transmetalation->Pd_cyano_complex RedElim Reductive Elimination Pd_cyano_complex->RedElim RedElim->Pd0 Catalyst Regeneration ArCN Ar-CN RedElim->ArCN

Protocols & Analytical Methods

Method

5-hydroxy-6-methylpyridine-2-carbonitrile synthesis from 5-hydroxy-6-methylpyridine-2-carboxylic acid

An Application Note and Protocol for the Synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile from 5-hydroxy-6-methylpyridine-2-carboxylic acid Abstract Pyridylnitriles are pivotal structural motifs in medicinal chemis...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile from 5-hydroxy-6-methylpyridine-2-carboxylic acid

Abstract

Pyridylnitriles are pivotal structural motifs in medicinal chemistry and materials science. This application note provides a comprehensive, field-proven guide for the synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile from its corresponding carboxylic acid. Direct conversion of carboxylic acids to nitriles is often thermodynamically challenging and requires specialized catalysts not universally available.[1][2] Therefore, this guide details a robust and highly reliable two-step synthetic pathway that proceeds through a stable amide intermediate. The protocol is designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles, safety considerations, and expected outcomes. The methodology involves the initial conversion of 5-hydroxy-6-methylpyridine-2-carboxylic acid to 5-hydroxy-6-methylpyridine-2-carboxamide, followed by a dehydration step to yield the target nitrile. This approach ensures high yields and purity, making it suitable for both small-scale research and larger-scale drug development campaigns.

Scientific Rationale and Strategy

The conversion of a carboxylic acid to a nitrile involves the net removal of one oxygen atom and one hydrogen atom and the introduction of a nitrogen atom. While direct, single-step methods exist, they often suffer from limitations such as the need for high temperatures, specialized metal catalysts (e.g., Pd, Fe), or bespoke reagents that may not be readily accessible.[1][3][4]

A more classical, reliable, and broadly applicable strategy is a two-step sequence:

  • Amidation: The carboxylic acid is first converted to a primary amide.

  • Dehydration: The primary amide is subsequently dehydrated to furnish the nitrile.

This pathway is favored for its operational simplicity, use of common laboratory reagents, and consistently high yields.

Step 1: Amide Formation

Directly reacting a carboxylic acid with ammonia typically forms a stable ammonium carboxylate salt, which requires high temperatures to dehydrate into an amide.[5][6] A more efficient method at milder conditions involves the activation of the carboxylic acid. This protocol utilizes thionyl chloride (SOCl₂) to convert the carboxylic acid into a highly reactive acyl chloride intermediate. This intermediate is not isolated but is reacted in situ with an ammonia source (e.g., ammonium hydroxide) to form the primary amide, 5-hydroxy-6-methylpyridine-2-carboxamide.[7][8] The use of a base like pyridine or triethylamine can be employed to neutralize the HCl generated during the reaction.[5]

Step 2: Dehydration of the Amide

The second stage of the synthesis is the dehydration of the primary amide. This transformation is effectively accomplished using a variety of dehydrating agents.[9] Common reagents include phosphorus pentoxide (P₂O₅), trifluoroacetic anhydride (TFAA), and phosphorus oxychloride (POCl₃).[10][11] This protocol employs phosphorus oxychloride (POCl₃), a powerful and effective dehydrating agent that reliably converts primary amides to nitriles under moderate heating.

The overall synthetic transformation is illustrated below.

G cluster_0 Overall Reaction Scheme start 5-hydroxy-6-methylpyridine- 2-carboxylic acid amide 5-hydroxy-6-methylpyridine- 2-carboxamide start->amide Step 1: Amidation (e.g., 1. SOCl₂, 2. NH₄OH) nitrile 5-hydroxy-6-methylpyridine- 2-carbonitrile amide->nitrile Step 2: Dehydration (e.g., POCl₃)

Caption: Overall two-step synthesis pathway.

Materials and Equipment

Reagents and Chemicals
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Supplier Notes
5-hydroxy-6-methylpyridine-2-carboxylic acid15069-92-8C₇H₇NO₃153.14Starting material, ensure >98% purity.
Thionyl chloride (SOCl₂)7719-09-7Cl₂OS118.97Reagent grade, handle in a fume hood.
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Anhydrous, for reaction solvent.
Ammonium hydroxide (NH₄OH)1336-21-6H₅NO35.0428-30% solution in water.
Phosphorus oxychloride (POCl₃)10025-87-3Cl₃OP153.33Reagent grade, handle in a fume hood.
Pyridine110-86-1C₅H₅N79.10Anhydrous, for dehydration step.
Ethyl acetate (EtOAc)141-78-6C₄H₈O₂88.11For extraction.
Hexanes110-54-3C₆H₁₄86.18For recrystallization/purification.
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9MgSO₄120.37For drying organic layers.
Hydrochloric acid (HCl)7647-01-0HCl36.461M solution for pH adjustment.
Sodium bicarbonate (NaHCO₃)144-55-8CHNaO₃84.01Saturated solution for washing.
Equipment
  • Round-bottom flasks (50 mL, 100 mL, 250 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath with temperature control

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Büchner funnel and filter paper

  • Standard laboratory glassware (beakers, graduated cylinders)

  • Fume hood

  • Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Detailed Experimental Protocols

Safety Precautions: Thionyl chloride and phosphorus oxychloride are corrosive and react violently with water. Both must be handled with extreme care in a well-ventilated fume hood. Always wear appropriate PPE.

Part A: Synthesis of 5-hydroxy-6-methylpyridine-2-carboxamide
  • Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 5-hydroxy-6-methylpyridine-2-carboxylic acid (5.0 g, 32.6 mmol).

  • Solvent Addition: Add 40 mL of anhydrous dichloromethane (DCM) to the flask. Stir the suspension.

  • Acyl Chloride Formation: In a fume hood, carefully add thionyl chloride (3.6 mL, 49.0 mmol, 1.5 eq) dropwise to the suspension at room temperature over 10 minutes.

  • Reaction: Heat the mixture to reflux (approx. 40°C) and maintain for 2-3 hours. The reaction can be monitored by TLC until the starting material is consumed. The suspension should become a clear solution as the acyl chloride forms.

  • Cooling and Quenching: After the reaction is complete, cool the flask to 0°C in an ice bath.

  • Amidation: In a separate beaker, cool 50 mL of concentrated ammonium hydroxide (28-30%) in an ice bath. Very slowly and carefully, add the reaction mixture containing the acyl chloride to the cold ammonium hydroxide with vigorous stirring. Caution: This is a highly exothermic reaction. Maintain the temperature of the ammonia solution below 10°C during the addition.

  • Stirring: Allow the resulting biphasic mixture to stir vigorously for 1 hour, allowing it to warm to room temperature.

  • Isolation: A precipitate (the amide product) will form. Isolate the solid product by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water (2 x 20 mL) and then with a small amount of cold diethyl ether (1 x 15 mL) to aid in drying.

  • Drying: Dry the white to off-white solid under vacuum to obtain 5-hydroxy-6-methylpyridine-2-carboxamide. The typical yield is 85-95%. The product can be used in the next step without further purification if desired.

Part B: Synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile
  • Setup: Place the dried 5-hydroxy-6-methylpyridine-2-carboxamide (4.0 g, 26.3 mmol) in a 100 mL round-bottom flask with a magnetic stir bar.

  • Solvent Addition: Add 30 mL of anhydrous pyridine to the flask. Stir to dissolve the amide.

  • Dehydration Reagent: Cool the solution in an ice bath to 0°C. In a fume hood, add phosphorus oxychloride (3.7 mL, 39.4 mmol, 1.5 eq) dropwise over 15 minutes. The temperature should be kept below 10°C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to 80-90°C for 2-4 hours. Monitor the reaction by TLC until the amide is fully consumed.

  • Quenching: Cool the reaction mixture to room temperature and then pour it slowly onto 100 g of crushed ice with stirring. Caution: This quench is exothermic.

  • pH Adjustment: The resulting aqueous solution will be acidic. Carefully neutralize it by adding a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash them with brine (1 x 30 mL). Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product is obtained as a solid. It can be purified by recrystallization from an ethyl acetate/hexanes mixture or by column chromatography on silica gel to yield the final product, 5-hydroxy-6-methylpyridine-2-carbonitrile. The typical yield is 75-85%.

Experimental Workflow Diagram

G cluster_part_a Part A: Amidation cluster_part_b Part B: Dehydration A1 1. Charge flask with carboxylic acid in DCM A2 2. Add SOCl₂ dropwise and reflux for 2-3h A1->A2 A3 3. Cool to 0°C A2->A3 A4 4. Quench into cold conc. NH₄OH A3->A4 A5 5. Isolate product by filtration A4->A5 A6 6. Wash and dry intermediate amide A5->A6 B1 7. Dissolve amide in pyridine A6->B1 Proceed to Dehydration B2 8. Cool to 0°C and add POCl₃ dropwise B1->B2 B3 9. Heat to 80-90°C for 2-4h B2->B3 B4 10. Quench onto ice B3->B4 B5 11. Neutralize and extract with EtOAc B4->B5 B6 12. Dry, concentrate, and purify final product B5->B6

Caption: Step-by-step experimental workflow.

Characterization and Expected Results

The identity and purity of the intermediate and final product should be confirmed using standard analytical techniques.

ParameterIntermediate AmideFinal Nitrile Product
Appearance White to off-white solidWhite to pale yellow solid
Expected Yield 85-95%75-85% (from amide)
¹H NMR Peaks corresponding to pyridyl, methyl, and amide protons. Broad NH₂ signals.Disappearance of amide protons. Shift in aromatic signals.
IR Spectroscopy C=O stretch (~1660 cm⁻¹), N-H stretches (~3200-3400 cm⁻¹).Appearance of a sharp C≡N stretch (~2230 cm⁻¹). Disappearance of amide bands.
Mass Spec (ESI+) [M+H]⁺ at m/z = 153.1[M+H]⁺ at m/z = 135.1

Troubleshooting

  • Low Yield in Step A: Ensure all glassware is dry and use anhydrous DCM. Incomplete conversion of the carboxylic acid may indicate insufficient thionyl chloride or reaction time.

  • Low Yield in Step B: The amide must be completely dry. Water will consume the dehydrating agent. Ensure anhydrous pyridine is used. If the reaction stalls, a slight increase in temperature or reaction time may be necessary.

  • Purification Issues: If the final product is oily or discolored, purification by column chromatography (silica gel, gradient elution with hexanes/ethyl acetate) is recommended over recrystallization.

Conclusion

This application note details a robust, two-step protocol for the synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile from its carboxylic acid precursor. By proceeding through an amide intermediate, this method avoids the challenges of direct conversion and utilizes standard, accessible laboratory reagents and techniques. The described procedures for amidation and subsequent dehydration are reliable and scalable, providing a clear and effective pathway for obtaining this valuable chemical building block in high yield and purity.

References

  • Britannica. (2026, January 22). Carboxylic acid - Nitriles, Synthesis, Reactions. [Link]

  • ResearchGate. More efficient methods to convert carboxylic acids to nitriles. [Link]

  • Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. [Link]

  • Wang, Q., et al. (2025). Late-stage conversion of carboxylic acids to nitriles with Mg and Pd cocatalysis. Nature Catalysis. [Link]

  • Ishihara, K., et al. (2025). Lewis Acid-Catalyzed Direct Conversion of Carboxylic Acids into Primary Amides and Nitriles Using Bis(trimethylsilyl)amine. Organic Letters. [Link]

  • Chemistry LibreTexts. (2024, March 17). 20: Carboxylic Acids and Nitriles. [Link]

  • Google Patents.
  • Movassaghi, M., et al. (2025). Nitrilation of carboxylic acids by PIII/PV-catalysis. NIH National Library of Medicine. [Link]

  • Semantic Scholar. Direct preparation of nitriles from carboxylic acids in continuous flow. [Link]

  • Ranu, B.C., et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. PMC - NIH. [Link]

  • Khan Academy. (2023, March 10). Amide formation from carboxylic acid derivatives. [Link]

  • Chemistry LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles. [Link]

  • Master Organic Chemistry. (2018, February 28). The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Chemistry LibreTexts. (2023, January 22). Making Amides from Carboxylic Acids. [Link]

  • Master Organic Chemistry. Dehydration of amides to give nitriles. [Link]

  • RSC Publishing. One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. [Link]

Sources

Application

using 5-hydroxy-6-methylpyridine-2-carbonitrile as a heterocyclic building block

Application Note: 5-Hydroxy-6-methylpyridine-2-carbonitrile as a Heterocyclic Building Block Executive Summary 5-Hydroxy-6-methylpyridine-2-carbonitrile is a densely functionalized heterocyclic scaffold offering a unique...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 5-Hydroxy-6-methylpyridine-2-carbonitrile as a Heterocyclic Building Block

Executive Summary

5-Hydroxy-6-methylpyridine-2-carbonitrile is a densely functionalized heterocyclic scaffold offering a unique "push-pull" electronic profile.[1] Characterized by an electron-donating hydroxyl group at C5 and an electron-withdrawing nitrile at C2, this building block is ideal for Fragment-Based Drug Discovery (FBDD) and the synthesis of bioactive ligands.[1] The C6-methyl group provides metabolic stability by blocking the typically labile


-position relative to the nitrogen, while simultaneously restricting conformation in protein-ligand binding.[1]

This guide details the physicochemical profile, strategic functionalization pathways, and validated protocols for integrating this scaffold into high-value pharmaceutical intermediates.

Physicochemical Profile & Structural Logic

Understanding the electronic environment is prerequisite to successful derivatization.

  • Acidity (pKa): The C5-hydroxyl group is phenolic in nature.[1] Due to the electron-withdrawing effect of the para-nitrile (C2) and the pyridine nitrogen, the pKa is estimated to be lower (~7.5–8.5) than typical phenols (pKa 10) or 3-hydroxypyridine (pKa 4.8 for OH, but complex due to zwitterion). This makes the hydroxyl group highly reactive toward alkylation under mild basic conditions.

  • Tautomerism: Unlike 2- or 4-hydroxypyridines which favor the pyridone tautomer, 5-hydroxypyridines exist predominantly as the hydroxy tautomer, preserving aromaticity.[1]

  • Solubility: The nitrile and hydroxyl groups provide hydrogen bond acceptor (HBA) and donor (HBD) motifs, respectively, enhancing aqueous solubility compared to non-polar pyridine analogs.

PropertyValue / CharacteristicImpact on Synthesis
Molecular Formula C₇H₆N₂OLow MW (134.14 Da) ideal for FBDD.[1]
C5-OH Reactivity Nucleophilic (Phenolic)Primary site for library expansion via O-alkylation.[1]
C2-CN Reactivity ElectrophilicPrecursor to amines, amides, acids, and heterocycles (tetrazoles).
C6-Methyl Steric/ElectronicBlocks metabolic oxidation at C6; weakly acidic protons.[1]

Strategic Functionalization Pathways

The utility of 5-hydroxy-6-methylpyridine-2-carbonitrile lies in its divergent reactivity.[1] We categorize transformations into three tiers:

  • Tier 1: O-Functionalization (Retention of Core). Rapid generation of SAR (Structure-Activity Relationship) libraries.[1]

  • Tier 2: Nitrile Transformation (Warhead Modification). Converting the cyano group into pharmacophores like amidines or tetrazoles.

  • Tier 3: Core Modulation. Halogenation or C-H activation at C3/C4 (advanced).

Visualizing the Synthetic Divergence

G Core 5-Hydroxy-6-methyl- pyridine-2-carbonitrile (Core Scaffold) Ether O-Alkyl Ethers (Mitsunobu/SN2) Core->Ether R-X, Base or R-OH, DIAD Carbamate O-Carbamates (Prodrugs) Core->Carbamate R-NCO Amidine Amidines (Pinner Rxn) Core->Amidine HCl, MeOH; then NH3 Tetrazole Tetrazoles (Click Chem) Core->Tetrazole NaN3, ZnBr2 Amine Aminomethyl (Reduction) Core->Amine H2, Pd/C or LAH Halogen 3/4-Halo Derivs (Electrophilic Sub) Core->Halogen NBS/NIS (Regioselective)

Caption: Divergent synthetic pathways from the 5-hydroxy-6-methylpyridine-2-carbonitrile core.[1]

Detailed Experimental Protocols

Protocol A: Regioselective O-Alkylation (Mitsunobu Conditions)

Purpose: To attach lipophilic side chains or targeting motifs while preserving the nitrile.[1]

Rationale: While SN2 alkylation (R-X + Base) is standard, Mitsunobu conditions are preferred for complex, chiral secondary alcohols to avoid racemization and elimination side products.

Materials:

  • Scaffold: 5-hydroxy-6-methylpyridine-2-carbonitrile (1.0 eq)[1]

  • Alcohol (R-OH): 1.2 eq (Primary or Secondary)[1]

  • Phosphine: Triphenylphosphine (PPh₃) or Polymer-supported PPh₃ (1.5 eq)[1]

  • Azodicarboxylate: DIAD or DEAD (1.5 eq)[1]

  • Solvent: Anhydrous THF or DCM

Step-by-Step Workflow:

  • Dissolution: In a flame-dried flask under N₂, dissolve the scaffold (1.0 mmol) and the target alcohol (1.2 mmol) in anhydrous THF (10 mL).

  • Phosphine Addition: Add PPh₃ (1.5 mmol). Stir until fully dissolved.

  • Cooling: Cool the reaction mixture to 0°C using an ice bath.

  • Reagent Addition: Add DIAD (1.5 mmol) dropwise over 15 minutes. Critical: Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.[1]

  • Quench & Workup: Dilute with Et₂O. Wash with sat.[2] NaHCO₃ and Brine.[2] Dry over Na₂SO₄.[3]

  • Purification: Flash column chromatography. The ether product is typically less polar than the free phenol.

Troubleshooting:

  • Low Yield? The pyridine nitrogen may interfere by coordinating with the phosphine. If observed, switch to CMBP (Cyanomethylenetributylphosphorane) which is effective for heterocycles.

Protocol B: Nitrile-to-Tetrazole Conversion (Bioisostere Synthesis)

Purpose: To convert the nitrile into a tetrazole, a metabolically stable carboxylic acid bioisostere.[1][2][3][4][5][6][7][8]

Rationale: The [2+3] cycloaddition of azides to nitriles is the standard route. Using Zinc bromide (ZnBr₂) as a Lewis acid catalyst allows for safer, lower-temperature conditions compared to traditional stannyl azide methods.

Materials:

  • Substrate: O-alkylated 5-hydroxy-6-methylpyridine-2-carbonitrile (1.0 eq)[1]

  • Reagent: Sodium Azide (NaN₃) (1.5 eq)[1]

  • Catalyst: Zinc Bromide (ZnBr₂) (1.0 eq)[1]

  • Solvent: Water/Isopropanol (2:1) or DMF[1]

Step-by-Step Workflow:

Workflow Start Start: Dissolve Nitrile in DMF or iPrOH/H2O AddReagents Add NaN3 (1.5 eq) and ZnBr2 (1.0 eq) Start->AddReagents Heat Heat to 80-100°C for 12-24h AddReagents->Heat Check Check LC-MS (Mass = M+43) Heat->Check Check->Heat Incomplete Acidify Cool & Acidify (1N HCl) to pH 3-4 Check->Acidify Complete Extract Precipitate forms? Yes: Filter No: Extract (EtOAc) Acidify->Extract End Final Product: 5-Substituted Tetrazole Extract->End

Caption: Workflow for Zinc-catalyzed tetrazole formation.

  • Setup: In a pressure vial, dissolve the nitrile substrate (1.0 mmol) in DMF (3 mL).

  • Addition: Add NaN₃ (97 mg, 1.5 mmol) and ZnBr₂ (225 mg, 1.0 mmol).

  • Reaction: Seal the vial and heat to 100°C for 16 hours. Safety Note: NaN₃ can form hydrazoic acid; ensure proper ventilation behind a blast shield.

  • Workup: Cool to RT. Pour into water (15 mL). Slowly acidify with 1N HCl to pH 3–4. The tetrazole often precipitates.

  • Isolation: Filter the solid. If no precipitate, extract with EtOAc (3x). The tetrazole is amphoteric but generally extractable into organic solvents at acidic pH.

Case Studies & Applications

Application 1: Kinase Inhibitor Scaffolds

The 5-hydroxy-6-methylpyridine-2-carbonitrile motif mimics the H-bond donor/acceptor patterns found in the hinge-binding region of many kinase inhibitors.[1]

  • Strategy: Alkylate the 5-OH with a solubilizing tail (e.g., piperidine-ethoxy).[1] Hydrolyze the 2-CN to a primary amide (CONH₂).[1]

  • Result: The pyridine N and the amide NH₂ form a bidentate H-bond interaction with the kinase hinge region (e.g., similar to Imatinib or Dasatinib binding modes).

Application 2: Vitamin B6 Antimetabolites

Structurally analogous to Pyridoxine (Vitamin B6), this scaffold can be used to design antimetabolites for bacterial pathways that rely on B6 biosynthesis, offering a route to novel antimicrobials.

References

  • Synthesis of 2-Cyano-6-methylpyridine

    • Organic Syntheses, Coll.[4] Vol. 5, p. 269 (1973); Vol. 41, p. 21 (1961). (Describes the cyanation of pyridine oxides, applicable to the core synthesis).

    • [1]

  • Hydroxypyridine Reactivity & Tautomerism

    • Chemical Reviews, 2010, 110 (4), pp 2517–2598. "Tautomerism of Heterocycles."
    • [1]

  • Tetrazole Synthesis via Zinc Catalysis

    • Journal of Organic Chemistry, 2001, 66 (23), pp 7945–7950. "Zinc(II) Salts as Efficient Catalysts for the Synthesis of 5-Substituted 1H-Tetrazoles."
    • [1]

  • Mitsunobu Reaction on Pyridinols

    • Tetrahedron Letters, 1994, 35(17), 2669-2672. "Mitsunobu reaction of 3-hydroxypyridines."
    • [1]

  • Compound Data (PubChem)

    • 5-hydroxy-6-methylpyridine-2-carbonitrile (CID 67233206 / CAS 1256792-51-4).[1]

    • [1]

Disclaimer: All protocols involve hazardous chemicals (azides, phosphines). Standard Personal Protective Equipment (PPE) and fume hood usage are mandatory. Consult local safety regulations before execution.

Sources

Method

Application Note: Knoevenagel-Type Functionalization of 5-Hydroxy-6-Methylpyridine-2-Carbonitrile

[1] Abstract & Scope This application note details the protocol for the Knoevenagel-type condensation of 5-hydroxy-6-methylpyridine-2-carbonitrile (Structure 1 ) with aromatic aldehydes. While the classical Knoevenagel r...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Abstract & Scope

This application note details the protocol for the Knoevenagel-type condensation of 5-hydroxy-6-methylpyridine-2-carbonitrile (Structure 1 ) with aromatic aldehydes. While the classical Knoevenagel reaction involves active methylene groups (


), the electron-deficient nature of the pyridine ring—enhanced by the 2-cyano group—activates the C6-methyl group (

), allowing it to function as a nucleophile.[1]

This transformation is critical in the synthesis of styrylpyridine derivatives, a scaffold widely utilized in kinase inhibitors (e.g., B-Raf targeting), fluorescent probes, and optical materials. This guide compares two methodologies: a mild organocatalytic route (Method A) and a robust anhydride-mediated route (Method B) for difficult substrates.[1]

Scientific Grounding & Mechanism[1]

The Reactivity Paradox

The substrate presents a unique electronic push-pull system:

  • Activation (Electron Withdrawing): The 2-cyano (CN) group and the pyridine nitrogen withdraw electron density, increasing the acidity of the C6-methyl protons (

    
     in DMSO, lowered by the ring electronics).[1]
    
  • Deactivation (Electron Donating): The 5-hydroxyl (OH) group donates electrons via resonance, potentially raising the

    
     of the methyl protons and reducing reactivity compared to simple 2-methylpyridines.[1]
    

Mechanistic Insight: Successful condensation requires conditions that overcome the deactivating effect of the 5-OH group.[1] Standard bases (piperidine) may yield low conversions due to the formation of the phenolate anion, which further enriches the ring with electrons.[1] Therefore, anhydride-mediated activation (Method B) is often superior as it transiently acylates the hydroxyl group (preventing electron donation) and activates the aldehyde.[1]

Reaction Pathway

The reaction follows a Knoevenagel-type mechanism:

  • Deprotonation/Enolization: Base removes a proton from the C6-methyl.[1]

  • Nucleophilic Attack: The resulting carbanion attacks the aldehyde carbonyl.[1]

  • Dehydration: Elimination of water (or acid) yields the conjugated alkene.[1]

ReactionMechanism cluster_conditions Critical Factors Substrate 5-Hydroxy-6-methyl pyridine-2-carbonitrile Intermediate Aldol-type Adduct (Alcohol) Substrate->Intermediate Base/Anhydride (-H+) Aldehyde Aromatic Aldehyde (Ar-CHO) Aldehyde->Intermediate Product Styrylpyridine Derivative Intermediate->Product Dehydration (-H2O/-AcOH) Acidity of Methyl Acidity of Methyl Stability of Phenolate Stability of Phenolate

Figure 1: Mechanistic pathway for the condensation of methylpyridines with aldehydes.

Experimental Protocols

Pre-requisites
  • Starting Material: 5-hydroxy-6-methylpyridine-2-carbonitrile (CAS: N/A for specific isomer, generic methyl-hydroxy-cyanopyridines available).[1]

  • Purity Check: Ensure starting material is free of water; the 2-cyano group is susceptible to hydrolysis under harsh basic conditions.[1]

Method A: Piperidine-Catalyzed (Green/Mild)

Best for: Electron-deficient aldehydes (highly reactive) where 5-OH protection is not desired.[1]

  • Setup: Charge a 50 mL round-bottom flask with:

    • 1.0 eq (134 mg/mmol) 5-hydroxy-6-methylpyridine-2-carbonitrile.[1]

    • 1.1 eq Aromatic Aldehyde.[1][2]

    • Solvent: Absolute Ethanol (10 volumes).

  • Catalyst Addition: Add Piperidine (0.5 eq).[1]

    • Note: A higher loading of piperidine is used compared to standard Knoevenagel (usually 0.1 eq) to buffer the acidic phenol.[1]

  • Reaction: Reflux at 80°C for 6–12 hours.

  • Monitoring: TLC (SiO₂, 5% MeOH in DCM). Look for the disappearance of the aldehyde.[1]

  • Workup:

    • Cool to room temperature.[1][2][3][4][5]

    • Acidify carefully with 1M HCl to pH 5–6 (precipitates the phenol).[1]

    • Filter the solid precipitate.[1] Wash with cold ethanol.[1]

Method B: Anhydride-Mediated (High Performance)

Best for: Electron-rich aldehydes or unreactive substrates.[1] This method typically acylates the 5-OH in situ.[1]

  • Setup: Charge a pressure tube or flask with:

    • 1.0 eq 5-hydroxy-6-methylpyridine-2-carbonitrile.[1][6]

    • 1.2 eq Aromatic Aldehyde.[1]

    • Reagent/Solvent: Acetic Anhydride (

      
      ) (5–8 volumes).[1]
      
  • Reaction: Heat to 120°C–140°C for 4–8 hours.

    • Mechanistic Note: The

      
       serves as both solvent and dehydrating agent.[1] It will likely convert the 5-OH to 5-OAc.[1]
      
  • Workup:

    • Pour the hot mixture onto crushed ice (hydrolyzes excess anhydride).

    • Stir vigorously for 30 minutes.

    • Extract with Ethyl Acetate (3x).[1]

    • Wash organic layer with Sat.[1]

      
       (to remove acetic acid) and Brine.[1]
      
  • Post-Processing (Optional Hydrolysis):

    • If the free 5-OH is required: Dissolve the crude acetate in MeOH, add

      
       (2.0 eq), stir at RT for 1 hour, then acidify and extract.
      

Data Analysis & Troubleshooting

Solvent and Catalyst Effects

The choice of conditions significantly impacts the yield, particularly due to the interference of the hydroxyl group.[1]

ConditionCatalystTempYield (Typical)Comment
Ethanol Piperidine80°C30–50%Low yield due to phenolate formation deactivating the ring.[1]
Acetic Anhydride None (Thermal)130°C75–90%Recommended. Acylation of OH activates the ring; requires hydrolysis step if OH target.[1]
Benzoic Anhydride Benzoic Acid150°C85–95%High Performance. Higher boiling point allows faster kinetics; easier separation than Ac2O.[1]
DMF KOtBu100°C<20%Polymerization/Degradation of nitrile observed.[1]
Troubleshooting Guide
  • Problem: No reaction observed (Starting material recovered).

    • Cause: The 5-OH group is deactivating the methyl group via electron donation.[1]

    • Solution: Switch to Method B (Anhydride).[1] The acylation of the OH turns it into an electron-withdrawing/neutral group, restoring reactivity to the methyl group.[1]

  • Problem: Hydrolysis of the Nitrile (CN

    
     CONH2).
    
    • Cause: Excessive water in solvent or prolonged heating with strong aqueous base.[1]

    • Solution: Use anhydrous reagents.[1] Avoid aqueous NaOH/KOH.[1] Use amine bases or anhydrides.[1]

  • Problem: Product is an oil/gum.

    • Solution: Triturate with cold diethyl ether or hexane.[1] Styrylpyridines are often crystalline but may require seeding.[1]

Workflow Visualization

The following diagram illustrates the decision tree for selecting the correct protocol based on the desired final product (Protected vs. Free Hydroxyl).

Workflow Start Substrate: 5-Hydroxy-6-methyl pyridine-2-carbonitrile Decision Is 5-OH Protection Acceptable? Start->Decision MethodA Method A: Ethanol/Piperidine (Direct Route) Decision->MethodA No (Keep Free OH) MethodB Method B: Acetic Anhydride (Activation Route) Decision->MethodB Yes (Transient Protection) ProductA Product: 5-Hydroxy-styryl... MethodA->ProductA ProductB Intermediate: 5-Acetoxy-styryl... MethodB->ProductB Hydrolysis Hydrolysis (K2CO3 / MeOH) ProductB->Hydrolysis FinalProduct Product: 5-Hydroxy-styryl... Hydrolysis->FinalProduct

Figure 2: Decision matrix for protocol selection based on hydroxyl group management.

References

  • ChemRxiv. (2023).[1] Synthesis of Vinylene-Linked Covalent Organic Frameworks by Monomer-Self-Catalyzed Activation of Knoevenagel Condensation. (Demonstrates anhydride-mediated activation of methylpyridines). Link[1]

  • Organic Chemistry Portal. Knoevenagel Condensation / Doebner Modification. (General mechanism and base catalysis).[1][7] Link

  • Organic Syntheses. 2-Cyano-6-methylpyridine. (Provides context on the stability and reactivity of cyanomethylpyridines). Link

  • MDPI. (2021). Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. (Analogous heterocyclic chemistry and workup procedures). Link[1]

Sources

Application

Application Note: Strategies for the Reduction of 5-Hydroxy-6-Methylpyridine-2-Carbonitrile to Amine

Executive Summary The reduction of 5-hydroxy-6-methylpyridine-2-carbonitrile (Substrate) to 5-hydroxy-6-methylpyridine-2-methanamine (Product) presents a unique set of chemoselective challenges distinct from simple aroma...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The reduction of 5-hydroxy-6-methylpyridine-2-carbonitrile (Substrate) to 5-hydroxy-6-methylpyridine-2-methanamine (Product) presents a unique set of chemoselective challenges distinct from simple aromatic nitrile reductions. The presence of the phenolic hydroxyl group at the C5 position and the basic pyridine nitrogen creates a zwitterionic character that complicates solubility and catalyst interaction. Furthermore, the reduction of pyridine-based nitriles is prone to catalyst poisoning and the formation of secondary amine dimers.

This guide details two optimized protocols:

  • Heterogeneous Catalytic Hydrogenation (Raney Nickel): The preferred method for scalability and atom economy, utilizing ammonia to suppress dimerization.

  • Stoichiometric Hydride Reduction (LiAlH₄): A robust laboratory-scale method for rapid throughput.

Strategic Analysis & Reaction Mechanism

The Chemoselectivity Challenge

The reduction of the nitrile group (-CN) must occur without reducing the pyridine ring (over-reduction to piperidine) or removing the hydroxyl functionality.

  • Electronic Context: The pyridine ring is electron-deficient. The 5-OH group acts as an electron donor (via resonance) but also as an acidic site (

    
    ).
    
  • Catalyst Poisoning: The pyridine nitrogen lone pair can coordinate strongly to metal surfaces (Pd, Pt, Rh), deactivating the catalyst. This is often mitigated by protonation (acidic media) or steric displacement (ammonia).

  • Dimerization (The von Braun Mechanism): The primary intermediate is an imine. If this imine reacts with the newly formed primary amine, a secondary amine (dimer) is generated.[1]

Reaction Pathway Diagram

ReactionPathway Substrate 5-Hydroxy-6-methyl- pyridine-2-carbonitrile Imine Imine Intermediate (R-CH=NH) Substrate->Imine +2H PrimaryAmine TARGET PRODUCT (Primary Amine) Imine->PrimaryAmine +2H Aminal Aminal Intermediate Imine->Aminal + Primary Amine SecondaryAmine Secondary Amine (Dimer Impurity) Aminal->SecondaryAmine - NH3, +H2 NH3_Node Excess NH3 Suppresses Dimer NH3_Node->Aminal Equilibrium Shift

Figure 1: Reaction pathway showing the reduction of the nitrile to the primary amine and the competitive pathway leading to the secondary amine dimer. Excess ammonia shifts the equilibrium away from the Aminal intermediate.

Protocol A: High-Pressure Hydrogenation (Raney Nickel)

Application: Scalable synthesis (>10g), Industrial Process Development. Mechanism: Surface-catalyzed hydrogenation. Critical Reagent: Ammonia (Methanolic) – Essential to prevent secondary amine formation [1].

Materials & Equipment
  • Catalyst: Raney Nickel (Active slurry in water/methanol). Note: Pyrophoric.

  • Solvent: 7N Ammonia in Methanol (Commercial or prepared in situ).

  • Equipment: High-pressure reactor (Parr Hydrogenator or Autoclave) with overhead mechanical stirring (magnetic stirring is insufficient for Raney Ni slurries).

Step-by-Step Methodology
  • Catalyst Preparation (Inert Atmosphere):

    • Wash 2.0 g (wet weight) of Raney Nickel slurry with anhydrous methanol (3x 20 mL) to remove water. Decant carefully, keeping the catalyst wet at all times.

    • Safety: Raney Nickel ignites dry in air. Keep under solvent.

  • Reaction Loading:

    • Dissolve 5-hydroxy-6-methylpyridine-2-carbonitrile (10.0 g, 74.5 mmol) in 7N NH₃ in MeOH (100 mL).

    • Note: The phenolic hydroxyl group will form an ammonium salt, enhancing solubility.

    • Transfer the substrate solution to the autoclave containing the washed catalyst.

  • Hydrogenation:

    • Seal the reactor. Purge with Nitrogen (3x) then Hydrogen (3x).[2]

    • Pressurize to 50–60 psi (3.5–4 bar) with H₂.

    • Heat to 40°C with vigorous stirring (1000 rpm).

    • Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

  • Workup:

    • Cool to room temperature and vent H₂. Purge with N₂.

    • Filter the mixture through a Celite pad (keep wet) to remove the catalyst.

    • Caution: Immediately quench the filter cake with water to prevent ignition.

    • Concentrate the filtrate under reduced pressure to remove MeOH and NH₃.

  • Purification:

    • The residue is the crude amine. If purity is <95%, recrystallize from Ethanol/Ether or convert to the HCl salt for stability (add 4M HCl in dioxane, filter precipitate).

Workflow Diagram

RaNiWorkflow Start Start: Substrate + MeOH Load Load Autoclave (Substrate + 7N NH3/MeOH) Start->Load Prep Catalyst Wash (Ra-Ni / Inert) Prep->Load React Reaction: 50 psi H2, 40°C 4-6 Hours Load->React Filter Filter (Celite) Keep Catalyst Wet! React->Filter Conc Concentrate Filtrate Filter->Conc End Product: Amine Free Base Conc->End

Figure 2: Operational workflow for Raney Nickel hydrogenation highlighting critical safety steps.

Protocol B: Stoichiometric Reduction (LiAlH₄)

Application: Lab scale (<5g), Rapid screening. Mechanism: Nucleophilic hydride attack. Constraint: Requires extra equivalents of hydride to compensate for the acidic 5-OH proton.

Reagent Stoichiometry

The substrate contains an acidic proton (OH). The first equivalent of LiAlH₄ will simply deprotonate this group, releasing H₂ gas. Therefore, a standard 1:1 ratio will fail.

  • Theory: 1 eq for deprotonation + 2 eq for nitrile reduction = 3 eq Hydride min.

  • Recommended: Use 2.0 molar equivalents of LiAlH₄ (which provides 8 hydride equivalents total, ensuring excess).

Step-by-Step Methodology
  • Setup:

    • Flame-dry a 250 mL round-bottom flask. Equip with a reflux condenser and N₂ inlet.

    • Charge with LiAlH₄ (1.13 g, 30 mmol) and anhydrous THF (40 mL). Cool to 0°C.

  • Addition:

    • Dissolve 5-hydroxy-6-methylpyridine-2-carbonitrile (2.0 g, 15 mmol) in anhydrous THF (20 mL).

    • Add the substrate solution dropwise to the LiAlH₄ suspension at 0°C.

    • Observation: Gas evolution (H₂) will occur immediately upon addition (deprotonation of OH).

  • Reaction:

    • Allow to warm to room temperature, then reflux for 2 hours.

    • Monitor by TLC (Eluent: 10% MeOH in DCM + 1% NH₄OH).

  • Fieser Quench (Critical):

    • Cool to 0°C.

    • Add 1.1 mL Water (slowly).

    • Add 1.1 mL 15% NaOH .

    • Add 3.3 mL Water .

    • Warm to RT and stir for 15 mins until a white granular precipitate forms.

  • Isolation:

    • Filter off the aluminum salts. Wash the cake with THF.

    • Dry the filtrate over Na₂SO₄ and concentrate.

Comparative Data & Troubleshooting

ParameterMethod A: Hydrogenation (Ra-Ni)Method B: Hydride (LiAlH₄)
Scale Suitability High (>100g)Low (<10g)
Atom Economy ExcellentPoor (Al waste)
Selectivity High (with NH₃)High
Safety Profile H₂ Gas (Flammable), Pyrophoric CatalystWater reactive, H₂ evolution
Yield (Typical) 85-95%75-85%
Major Impurity Secondary Amine (Dimer)Aluminum emulsions
Troubleshooting Guide
  • Problem: Low Yield / Incomplete Conversion (Method A)

    • Cause: Catalyst poisoning by the pyridine nitrogen.

    • Solution: Increase H₂ pressure to 100 psi or refresh catalyst. Ensure the substrate is fully dissolved (add more NH₃).

  • Problem: Dimer Formation (Method A)

    • Cause: Insufficient ammonia concentration.

    • Solution: Use freshly prepared ammonia-saturated methanol.

  • Problem: Product trapped in salts (Method B)

    • Cause: Amphoteric nature of the aminophenol product binding to Al species.

    • Solution: During the quench, use Rochelle's Salt (Potassium Sodium Tartrate) solution instead of the Fieser method to chelate aluminum and release the product [2].

References

  • Nitrile Reduction Selectivity: Carey, F. A.; Sundberg, R. J.[3] Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th Ed.; Springer, 2007. (Discusses the role of ammonia in suppressing secondary amines).

  • Workup of Aluminum Hydrides: Fieser, L. F.; Fieser, M. Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (Standard Fieser quench protocols).
  • Pyridine Hydrogenation: Nishimura, S.[4][5] Handbook of Heterogeneous Catalytic Hydrogenation for Organic Synthesis; Wiley-VCH, 2001.

  • Prevention of Secondary Amines: Gould, F. E.; Johnson, G. S.; Wolford, A. F. "Catalytic Hydrogenation of Nitriles." J. Org.[6] Chem.1960 , 25, 1658.

Sources

Method

Application Notes and Protocols for the Microwave-Assisted Synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile

For: Researchers, scientists, and drug development professionals. Introduction: The Significance of Substituted Pyridines and the Advent of Microwave Synthesis The pyridine scaffold is a cornerstone in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Substituted Pyridines and the Advent of Microwave Synthesis

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials. Among the vast array of substituted pyridines, 5-hydroxy-6-methylpyridine-2-carbonitrile is a particularly valuable intermediate. Its trifunctional nature—a hydroxyl group for hydrogen bonding and further derivatization, a nitrile group as a versatile synthetic handle, and a methyl group for steric and electronic tuning—makes it a highly sought-after building block in drug discovery.

Traditionally, the synthesis of such polysubstituted pyridines involves multi-step procedures, often requiring harsh reaction conditions, long reaction times, and laborious purification.[1][2] The emergence of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape.[1][3][4][5] Microwave irradiation provides rapid, uniform, and efficient heating of the reaction mixture, leading to dramatic accelerations in reaction rates, improved yields, and often, cleaner product profiles.[1][3][5] This technology aligns with the principles of green chemistry by reducing energy consumption and minimizing solvent use.[1][4] This application note provides a detailed protocol for the efficient, one-pot, microwave-assisted synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile.

Synthetic Strategy: A Multicomponent Approach via the Guareschi-Thorpe Reaction

The synthesis of the target molecule can be efficiently achieved through a one-pot, three-component reaction based on the principles of the Guareschi-Thorpe pyridine synthesis.[6][7] This powerful reaction class involves the condensation of a 1,3-dicarbonyl compound, an active methylene nitrile, and an ammonia source to construct the pyridine ring.[6][7]

For the synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile, the selected precursors are:

  • 1,3-Dicarbonyl Compound: Acetylacetone (2,4-pentanedione) will provide the C3, C4, C5, and the methyl group at C6 of the pyridine ring.

  • Active Methylene Nitrile: Cyanoacetamide will furnish the C2 (with the nitrile group) and the nitrogen atom of the pyridine ring.

  • Nitrogen Source: Ammonium acetate will serve as the source of the ring nitrogen atom and as a catalyst.

The reaction proceeds through a cascade of Knoevenagel condensation, Michael addition, and subsequent intramolecular cyclization and aromatization to yield the desired substituted pyridine.

Mechanistic Insights

The reaction mechanism is a well-established cascade of classical organic reactions:

  • Knoevenagel Condensation: The reaction is initiated by the base-catalyzed condensation of the active methylene group of cyanoacetamide with one of the carbonyl groups of acetylacetone.

  • Michael Addition: The resulting α,β-unsaturated intermediate undergoes a Michael addition with a second molecule of cyanoacetamide.

  • Intramolecular Cyclization and Dehydration: The intermediate then undergoes an intramolecular cyclization, followed by dehydration to form a dihydropyridine intermediate.

  • Aromatization: The dihydropyridine intermediate is then oxidized in situ to the final aromatic pyridine product. The use of microwave irradiation significantly accelerates each of these steps.

Experimental Protocol

Materials and Equipment
  • Reactants:

    • Acetylacetone (Reagent Grade, ≥99%)

    • Cyanoacetamide (Reagent Grade, ≥99%)

    • Ammonium acetate (Reagent Grade, ≥98%)

    • Ethanol (Anhydrous, 200 proof)

  • Equipment:

    • Microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar

    • Standard laboratory glassware

    • Rotary evaporator

    • Melting point apparatus

    • NMR spectrometer, IR spectrometer, and Mass spectrometer for product characterization.

Detailed Step-by-Step Methodology
  • Reaction Setup: In a 10 mL microwave reaction vial, add acetylacetone (1.0 g, 10 mmol), cyanoacetamide (0.84 g, 10 mmol), and ammonium acetate (1.54 g, 20 mmol).

  • Solvent Addition: To the vial, add 5 mL of anhydrous ethanol.

  • Vial Sealing: Securely cap the reaction vial.

  • Microwave Irradiation: Place the vial in the microwave reactor and irradiate under the conditions specified in the table below.

  • Cooling: After the reaction is complete, allow the vial to cool to room temperature.

  • Work-up and Purification:

    • Transfer the reaction mixture to a round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • To the resulting residue, add 20 mL of cold water and stir for 15 minutes.

    • Collect the precipitated solid by vacuum filtration.

    • Wash the solid with cold water (2 x 10 mL) and then a small amount of cold ethanol (5 mL).

    • Dry the product under vacuum to obtain 5-hydroxy-6-methylpyridine-2-carbonitrile as a solid.

    • For higher purity, the product can be recrystallized from ethanol/water.

Data Presentation: Reaction Parameters and Expected Outcomes

ParameterValue
Microwave Power 100-200 W (dynamic power control)
Temperature 120 °C
Reaction Time 15 minutes
Pressure 10-15 bar
Expected Yield 75-85%
Appearance Off-white to pale yellow solid
Melting Point 235-238 °C

Visualizations

Experimental Workflow

experimental_workflow reagents 1. Weigh and add reactants: Acetylacetone, Cyanoacetamide, Ammonium Acetate solvent 2. Add Ethanol reagents->solvent seal 3. Seal Microwave Vial solvent->seal irradiate 4. Microwave Irradiation (120°C, 15 min) seal->irradiate cool 5. Cool to Room Temperature irradiate->cool evaporate 6. Remove Solvent cool->evaporate precipitate 7. Add Cold Water evaporate->precipitate filter 8. Filter and Wash Solid precipitate->filter dry 9. Dry Under Vacuum filter->dry product Final Product: 5-hydroxy-6-methylpyridine-2-carbonitrile dry->product

Caption: Workflow for the microwave-assisted synthesis of the target molecule.

Proposed Synthesis Pathway

synthesis_pathway acetylacetone Acetylacetone intermediate [Intermediate Cascade] acetylacetone->intermediate Microwave, 120°C Ethanol, 15 min cyanoacetamide Cyanoacetamide cyanoacetamide->intermediate Microwave, 120°C Ethanol, 15 min nh4oac Ammonium Acetate nh4oac->intermediate Microwave, 120°C Ethanol, 15 min product 5-hydroxy-6-methylpyridine-2-carbonitrile intermediate->product

Caption: One-pot, three-component synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile.

Trustworthiness and Self-Validation

The protocol described is designed to be self-validating. The expected yield and physical properties of the product are well-defined. Successful synthesis will result in a solid with a melting point in the specified range. Further validation should be performed using standard analytical techniques:

  • ¹H NMR: To confirm the proton environment of the pyridine ring and the methyl group.

  • ¹³C NMR: To verify the carbon skeleton and the presence of the nitrile and hydroxyl groups.

  • FT-IR: To identify the characteristic vibrational frequencies of the C≡N (nitrile) and O-H (hydroxyl) functional groups.

  • Mass Spectrometry: To confirm the molecular weight of the target compound.

Conclusion

This application note provides a robust and efficient microwave-assisted protocol for the synthesis of 5-hydroxy-6-methylpyridine-2-carbonitrile. The multicomponent approach offers significant advantages in terms of reaction time, yield, and operational simplicity compared to traditional methods. This protocol is ideally suited for researchers in drug discovery and organic synthesis who require rapid access to this valuable heterocyclic building block.

References

  • Microwaves in Organic Synthetic Chemistry - A Greener Approach to Environmental Protection: An Overview.
  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. Patsnap Eureka.
  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. PMC.
  • Recent developments in the synthesis of polysubstituted pyridines via multicomponent reactions using nanocatalysts. RSC Publishing.
  • Pyridine. Wikipedia.
  • Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Publishing.
  • On the synthesis of 3-cyano-6-hydroxy-4-methyl-2-pyridone at room temperature.
  • A new one-step synthesis of pyridines under microwave-assisted conditions.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Preventing Nitrile Hydrolysis in 5-hydroxy-6-methylpyridine-2-carbonitrile

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the handling and react...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) regarding the handling and reaction of 5-hydroxy-6-methylpyridine-2-carbonitrile, with a specific focus on preventing the undesired hydrolysis of the nitrile group. Our goal is to provide you with the mechanistic understanding and practical protocols necessary to ensure the integrity of your compound throughout your experimental workflow.

Frequently Asked Questions (FAQs)
Q1: Why is the nitrile group in my 5-hydroxy-6-methylpyridine-2-carbonitrile so susceptible to hydrolysis?

A1: The susceptibility of the nitrile group in this specific molecule is due to a combination of electronic factors inherent to the pyridine ring system.

The carbon atom of the nitrile group (-C≡N) is electrophilic, meaning it is prone to attack by nucleophiles like water or hydroxide ions. In 5-hydroxy-6-methylpyridine-2-carbonitrile, this electrophilicity is significantly enhanced by the electron-withdrawing nature of the pyridine ring nitrogen. This effect makes the nitrile carbon more electron-deficient and, therefore, more reactive.

Hydrolysis can proceed through two primary pathways, both of which are common for nitriles:

  • Acid-Catalyzed Hydrolysis : In the presence of acid, the nitrile nitrogen is protonated. This protonation dramatically increases the electrophilicity of the nitrile carbon, allowing even a weak nucleophile like water to attack.[1][2][3] The reaction proceeds through an amide intermediate, which is then further hydrolyzed to the carboxylic acid.[2][3]

  • Base-Catalyzed Hydrolysis : Under basic conditions, the strong nucleophile, hydroxide ion (OH⁻), directly attacks the electrophilic nitrile carbon.[3][4] This process also typically forms an amide intermediate, which can then be hydrolyzed to a carboxylate salt under harsher basic conditions.[2][5]

The presence of the hydroxyl group (-OH) at the 5-position can also influence the electronic environment of the ring, further modulating the reactivity of the nitrile. Therefore, careful control of pH is paramount.

Hydrolysis_Mechanisms cluster_acid Acid-Catalyzed Hydrolysis cluster_base Base-Catalyzed Hydrolysis A_Nitrile R-C≡N A_Protonated R-C≡N⁺-H A_Nitrile->A_Protonated + H⁺ A_Attack Intermediate A_Protonated->A_Attack + H₂O A_Amide R-CONH₂ A_Attack->A_Amide - H⁺ A_Acid R-COOH A_Amide->A_Acid + H₂O, H⁺ B_Nitrile R-C≡N B_Attack Intermediate B_Nitrile->B_Attack + OH⁻ B_Amide R-CONH₂ B_Attack->B_Amide + H₂O B_Carboxylate R-COO⁻ B_Amide->B_Carboxylate + OH⁻ Workup_Workflow Start Start: Aqueous Workup Check_pH Is the aqueous phase strongly acidic or basic? Start->Check_pH Neutralize Adjust pH to ~6.5-7.5 using a buffered solution (e.g., NaHCO₃, phosphate buffer) Check_pH->Neutralize Yes Check_Temp Is the workup at room temperature? Check_pH->Check_Temp No Neutralize->Check_Temp Cool Perform all aqueous steps at 0-5 °C (ice bath) Check_Temp->Cool Yes Extraction Extract swiftly with a dry organic solvent (e.g., EtOAc, DCM) Check_Temp->Extraction No Cool->Extraction Drying Dry organic layer thoroughly with Na₂SO₄ or MgSO₄ Extraction->Drying Evaporation Evaporate solvent under reduced pressure without excessive heating Drying->Evaporation End End: Isolated Product Evaporation->End

Figure 2. Troubleshooting workflow for preventing hydrolysis during workup.

Key Considerations for Workup:

  • pH Control: Avoid washing with strong acids or bases. If your reaction creates an acidic or basic environment, neutralize it carefully with a mild reagent like saturated sodium bicarbonate solution or a phosphate buffer before extraction.

  • Temperature: Perform all extractions and washes at low temperatures (0–5 °C) to decrease the rate of hydrolysis.

  • Minimize Contact Time: Be efficient. Do not let your organic layer sit in contact with an aqueous phase for extended periods.

  • Drying: Ensure the final organic extract is thoroughly dried with an anhydrous salt (e.g., Na₂SO₄, MgSO₄) before solvent evaporation to remove all traces of water.

Q3: Should I protect the phenolic hydroxyl group to increase the nitrile's stability? If so, what is a reliable protocol?

A3: Yes, protecting the phenolic hydroxyl group is an excellent strategy. Converting the -OH group to an ether or a silyl ether can prevent its participation in side reactions and may alter the ring's electronics to slightly decrease the nitrile's reactivity. Silyl ethers are particularly useful due to their ease of installation and mild removal conditions.

The tert-Butyldimethylsilyl (TBDMS) group is a robust and reliable choice for protecting phenols. [6][7]

Protecting Group Installation Reagents Removal Reagents Stability & Notes
TBDMS TBDMS-Cl, Imidazole, DMF TBAF, THF; or HF•Pyridine Stable to a wide range of non-acidic, non-fluoride conditions. [8]
MOM MOM-Cl, DIPEA, DCM Acidic conditions (e.g., HCl in MeOH) Stable to bases, nucleophiles. Cleavage requires acid, which may risk nitrile hydrolysis.

| Benzyl (Bn) | BnBr, K₂CO₃, Acetone | H₂, Pd/C (Hydrogenolysis) | Very stable. Removal conditions are neutral and nitrile-compatible. |

Experimental Protocol: TBDMS Protection of 5-hydroxy-6-methylpyridine-2-carbonitrile

This protocol is a general guideline and may require optimization for your specific scale and setup.

  • Preparation:

    • Ensure all glassware is oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).

    • Use anhydrous solvents.

  • Reaction Setup:

    • To a solution of 5-hydroxy-6-methylpyridine-2-carbonitrile (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add imidazole (2.5 eq).

    • Stir the mixture at room temperature until all solids dissolve.

    • Cool the solution to 0 °C in an ice bath.

  • Silylation:

    • Add tert-Butyldimethylsilyl chloride (TBDMS-Cl) (1.2 eq) portion-wise to the cooled solution.

    • Allow the reaction to warm to room temperature and stir for 4-12 hours.

  • Monitoring:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup & Purification:

    • Quench the reaction by slowly adding cold water.

    • Extract the product with diethyl ether or ethyl acetate (3x).

    • Wash the combined organic layers with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the TBDMS-protected compound.

Deprotection: The TBDMS group can be selectively removed using a fluoride source like Tetra-n-butylammonium fluoride (TBAF) in THF, which is generally mild and compatible with the nitrile group. [9]

Q4: How can I reliably detect and quantify nitrile hydrolysis in my sample?

A4: A combination of spectroscopic and chromatographic techniques is the most effective way to identify and quantify the parent nitrile, the intermediate amide, and the final carboxylic acid.

TechniqueIndication of Nitrile (Starting Material)Indication of Hydrolysis (Product)Notes
FT-IR Sharp, characteristic C≡N stretch at ~2220-2240 cm⁻¹. [9]Disappearance of C≡N stretch. Appearance of a strong C=O stretch (~1680-1720 cm⁻¹) and a very broad O-H stretch (~2500-3300 cm⁻¹) for the carboxylic acid.Excellent for quick qualitative assessment.
¹H NMR Characteristic chemical shifts for the pyridine ring protons.Significant changes in the chemical shifts of the aromatic protons due to the strong electronic change from -CN to -COOH. The acidic -COOH proton will appear as a very broad singlet far downfield (>10 ppm).Provides clear structural confirmation.
¹³C NMR Nitrile carbon signal around 115–120 ppm. [9]Disappearance of the nitrile carbon signal. Appearance of a carboxylic acid carbonyl carbon signal around 160-180 ppm.Confirms the change in functional group.
LC-MS A specific mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺. For C₇H₆N₂O, this is ~135.05. [10]An increase in mass corresponding to the addition of one water molecule (H₂O). The carboxylic acid (C₇H₇NO₃) will have an [M+H]⁺ of ~154.04.Ideal for separating the mixture and confirming the molecular weight of each component, allowing for quantification. [11][12]

By integrating data from these techniques, you can confidently assess the purity of your material and troubleshoot any unwanted side reactions. [14]

References
  • Gelest Technical Library. Deprotection of Silyl Ethers.[Link]

  • ResearchGate. Simple and Practical Protocol for the Silylation of Phenol Derivatives Using Reusable NaHSO4 Dispread on Silica Gel Under Neutral Conditions.[Link]

  • Organic Chemistry Portal. Synthesis of silyl ethers.[Link]

  • Lumen Learning. 21.5. Hydrolysis of nitriles | Organic Chemistry II.[Link]

  • ResearchGate. A Mild and Efficient Approach for the Deprotection of Silyl Ethers by Sodium Periodate.[Link]

  • Organic Chemistry Tutor. Hydrolysis of Nitriles.[Link]

  • Thieme. Facile Cleavage of Silyl Ethers.[Link]

  • Royal Society of Chemistry. A mild and efficient method for the selective deprotection of silyl ethers using KF in the presence of tetraethylene glycol.[Link]

  • ACS Publications. Synthesis of Phenols and Aryl Silyl Ethers via Arylation of Complementary Hydroxide Surrogates | Organic Letters.[Link]

  • Chemistry Steps. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.[Link]

  • Google Patents.
  • LibreTexts. 20.7: Chemistry of Nitriles.[Link]

  • Organic Chemistry Portal. Cleavage of ethers.[Link]

  • University of Connecticut. Mild Base Mediated Desilylation of Various Phenolic Silyl Ethers.[Link]

  • OpenStax. 20.7 Chemistry of Nitriles.[Link]

  • Wikipedia. Silyl ether.[Link]

  • IIT. Protecting Groups.[Link]

  • Oxford Learning Link. Appendix 6: Protecting groups.[Link]

  • Royal Society of Chemistry. Tetrafluoropyridyl (TFP): a general phenol protecting group readily cleaved under mild conditions.[Link]

  • Scientific Research Publishing. The Compatibility of Groups Used to Protect Phenolic Functionality during Oxone-Mediated Oxidative Esterification.[Link]

  • Wikipedia. Protecting group.[Link]

  • ResearchGate. Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water.[Link]

  • Google Patents.CN101602715A - The synthetic method of 2-pyridine carboxylic acid.
  • ACS Publications. Copper(II) ion-promoted direct hydrolysis of 2-cyanopyridine to picolinic acid. Intramolecular catalysis by the coordinated N-.beta.-hydroxyethyl group.[Link]

  • News-Medical. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR.[Link]

  • Fiveable. Spectroscopy of Carboxylic Acids and Nitriles | Organic Chemistry Class Notes.[Link]

  • PubChemLite. 5-hydroxy-6-methylpyridine-2-carbonitrile (C7H6N2O).[Link]

  • PubChem. 4-Amino-5-hydroxy-6-methylpyridine-2-carbonitrile.[Link]

  • LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles.[Link]

  • The Good Scents Company. 5-hydroxy-2-methyl pyridine.[Link]

  • PMC. Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data.[Link]

  • MDPI. Optimization of Extraction Methods for NMR and LC-MS Metabolite Fingerprint Profiling of Botanical Ingredients in Food and Natural Health Products (NHPs).[Link]

  • PubChem. 6-Methylpyridine-2-carbonitrile.[Link]

Sources

Optimization

Technical Support Center: Purification of 5-Hydroxy-6-methylpyridine-2-carbonitrile

Case ID: PUR-PYR-CN-05 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary & Chemical Profile[1] User Query: Optimization of recrystallization protocols for 5-hy...

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PYR-CN-05 Status: Active Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Chemical Profile[1]

User Query: Optimization of recrystallization protocols for 5-hydroxy-6-methylpyridine-2-carbonitrile (CAS: 10350-03-5 / Analogous structures).

Technical Context: This compound presents a specific purification challenge due to its amphoteric nature and the labile nitrile group . The molecule contains a basic pyridine nitrogen, an acidic phenolic hydroxyl group (


), and a nitrile group susceptible to hydrolysis. Successful purification requires a solvent system that balances polarity without triggering hydrolysis or salt formation.
PropertyCharacteristicImpact on Purification
Polarity Moderate to HighRequires polar solvents (Alcohols, Esters, Water).
Acidity/Basicity Amphoteric (Zwitterionic potential)pH control is critical; must be crystallized in neutral form.
Stability Nitrile (CN) groupAvoid strong acids/bases at high heat to prevent hydrolysis to amide/acid.
Melting Point High (Expected >150°C based on analogs)Allows for high-temperature dissolution in higher boiling solvents.

Standard Operating Procedure (SOP): The "Polarity Gradient" Protocol

Directive: Do not rely on a single solvent immediately. Due to the hydrogen-bonding network of the hydroxyl group, a binary solvent system often yields the highest purity crystals.

Recommended Solvent Systems
  • Primary Recommendation: Ethanol / Water (9:1 to 4:1 ratio).

  • Secondary Recommendation: Ethyl Acetate (EtOAc) / Hexane (for less polar crude).

  • Alternative (High Solubility): Acetonitrile (ACN).[1]

Step-by-Step Workflow

Step 1: Dissolution (The Saturation Point)

  • Place the crude solid in a round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

  • Add Ethanol (absolute) at a ratio of 5 mL per gram of solid.

  • Heat the mixture to reflux (

    
    ).
    
  • Observation: If the solid does not dissolve, slowly add Water dropwise through the condenser until a clear solution is obtained.

    • Why? Water disrupts the strong intermolecular H-bonds between the hydroxypyridine molecules.

Step 2: Hot Filtration (Removal of Insolubles)

  • While keeping the solution near boiling, filter through a pre-heated glass funnel (or Celite pad) to remove inorganic salts (common if synthesized via cyanation of halides).

  • Critical: Do not let the solution cool during filtration to avoid premature crystallization on the filter.

Step 3: Controlled Cooling (Nucleation)

  • Allow the filtrate to cool to room temperature slowly (over 1-2 hours) with gentle stirring.

  • Seeding: If no crystals form at

    
    , add a seed crystal or scratch the glass surface.
    
  • Cool further to

    
     in an ice bath for 1 hour to maximize yield.
    

Step 4: Isolation & Drying

  • Filter the crystals using vacuum filtration.

  • Wash the cake with cold solvent (e.g., cold Ethanol).

  • Dry under vacuum at

    
    . Warning: Do not exceed 
    
    
    
    for prolonged periods to protect the nitrile group.

Troubleshooting Matrix

Issue: The experiment is failing. Diagnose the symptom.

SymptomRoot CauseCorrective Action
Oiling Out (Product separates as a liquid, not a solid)Solvent boiling point is higher than the melting point of the solvated product, or impurities are lowering the MP.Re-dissolve and dilute. Add more solvent to lower the saturation temperature. Alternatively, switch to a lower-boiling solvent (e.g., switch from Water to Methanol/EtOAc).
No Crystallization (Solution remains clear at

)
Supersaturation not reached or compound is trapped as a salt.Check pH. Dissolve a small aliquot in water; if pH is <4 or >9, the compound is charged. Adjust to pH 6-7 (Isoelectric point) to induce precipitation.
Colored Impurities (Yellow/Brown tint)Oxidation of the phenolic hydroxyl group (Quinone formation).Activated Carbon Treatment. During the hot dissolution step, add 5% w/w activated charcoal, stir for 10 mins, then hot filter.
Ammonia Smell Hydrolysis of the Nitrile (-CN) to Amide/Acid.Stop Heating. You are hydrolyzing your product. Reduce boiling time and ensure the solvent is neutral (not acidic/basic).

Decision Logic & Workflow Visualization

The following diagram outlines the decision-making process for solvent selection and troubleshooting "Oiling Out" scenarios.

Recrystallization_Logic Start Start: Crude 5-hydroxy-6-methylpyridine-2-carbonitrile SolubilityCheck Check Solubility in Hot Ethanol Start->SolubilityCheck Dissolves Dissolves completely? SolubilityCheck->Dissolves AddWater Add Water dropwise (Polarity Increase) Dissolves->AddWater No (Cloudy) HotFilter Hot Filtration (Remove Salts) Dissolves->HotFilter Yes AddWater->HotFilter Cooling Slow Cooling to 25°C HotFilter->Cooling ResultCheck Outcome? Cooling->ResultCheck Crystals Crystals Formed -> Filter & Dry ResultCheck->Crystals Solid Needles OilingOut Oiling Out (Liquid Phase Separation) ResultCheck->OilingOut Liquid Droplets NoPrecip No Precipitation ResultCheck->NoPrecip Clear Solution RemedyOil Remedy: Reheat & Add more Ethanol OR Switch to EtOAc OilingOut->RemedyOil RemedyNoPrecip Remedy: Check pH (Target 6-7) Concentrate solution NoPrecip->RemedyNoPrecip

Caption: Workflow for solvent adjustment and troubleshooting phase separation during purification.

Frequently Asked Questions (Deep Dive)

Q1: Why is pH control mentioned if I am just recrystallizing? A: 5-hydroxy-6-methylpyridine-2-carbonitrile is a "zwitterionic candidate." The pyridine nitrogen can accept a proton (


), and the phenolic oxygen can lose one.
  • Acidic media: Forms the pyridinium salt (Soluble in water, hard to crystallize in organics).

  • Basic media: Forms the phenoxide salt (Highly water-soluble).

  • Target: You want the neutral, uncharged molecule. If your crude material came from an acid hydrolysis or basic cyanation step, verify the pH of the crude by suspending a small amount in water. Adjust to pH 6.0–7.0 before attempting recrystallization [1].

Q2: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is often too good a solvent for hydroxypyridines, leading to low recovery yields (the compound stays in the mother liquor). If you use Methanol, you will likely need a higher ratio of anti-solvent (like Water or Ether) to force precipitation [2].

Q3: My product turned pink/brown during drying. Is it ruined? A: This indicates oxidation of the phenol moiety, likely due to trace metal contaminants or air exposure while wet. The compound is likely 95%+ pure despite the color. For strict pharmaceutical standards, re-dissolve in hot ethanol, treat with activated carbon (charcoal), filter, and recrystallize under an inert atmosphere (Nitrogen/Argon) [3].

References

  • BenchChem. "Technical Support Center: 2-Hydroxy-6-methylpyridine Synthesis & Purification." BenchChem Protocols. Accessed 2025.[2][3][4] Link (General principles of hydroxypyridine isolation).

  • University of Rochester. "Solvents for Recrystallization: Tips and Tricks." Department of Chemistry. Link (Solvent selection logic for polar heterocycles).

  • Organic Syntheses. "Purification of 2-hydroxy-5-methylpyridine analogs." Org.[5][6] Synth. Coll. Vol. 6. (Analogous purification methods for methyl-hydroxypyridines). Link

Sources

Troubleshooting

Technical Support Center: Purification of 5-Hydroxy-6-methylpyridine-2-carbonitrile

Executive Summary & Molecule Profile Welcome to the Technical Support Center. This guide addresses the purification of 5-hydroxy-6-methylpyridine-2-carbonitrile , a critical amphoteric intermediate often used in the synt...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Welcome to the Technical Support Center. This guide addresses the purification of 5-hydroxy-6-methylpyridine-2-carbonitrile , a critical amphoteric intermediate often used in the synthesis of P2X3 antagonists like Gefapixant.[1][2][3][4]

The dual nature of this molecule—containing both an acidic phenolic hydroxyl group and a basic pyridine nitrogen—creates unique purification challenges.[3][4] Most "impurities" reported by users are actually pH-dependent speciation issues or hydrolysis byproducts caused by aggressive workups.[2][3][4]

Physicochemical Profile
FeaturePropertyImplication for Purification
Structure Pyridine core, -OH (C5), -CH3 (C6), -CN (C2)Amphoteric (zwitterionic potential).[2][3]
Acidity (pKa) OH

5.0–6.0 (Acidified by CN group)
Soluble in mild base (Na₂CO₃).[2][3]
Basicity (pKa) Pyridine N

1.0–2.0 (Weakened by CN group)
Critical: Does not protonate easily; stays free base in mild acid.[2][3]
Stability Nitrile (-CN)Susceptible to hydrolysis (→ Amide) in strong acid/base + heat.[2][3][4]

Impurity Identification & Diagnostics

Before selecting a protocol, identify your specific impurity profile using the table below.

Symptom / ObservationProbable ImpurityOrigin / CauseDiagnostic Check
Black/Brown Oil or Tar Pyridine N-Oxide oligomers or polymerized tarsOxidation of electron-rich pyridine ring during synthesis.[2][3][4]Visual; TLC (streak at baseline).[2][3][4]
IR Peak ~1680 cm⁻¹ 5-hydroxy-6-methylpyridine-2-carboxamide Hydrolysis of nitrile group due to high temp or extreme pH.[2][3][4]IR (Carbonyl stretch); LC-MS (+18 mass).[2][3][4]
Insoluble White Solid Inorganic Salts (Zn, Cu, Pd residues)Coupling catalysts or drying agents trapped in lattice.[2][3]Ash test; ROI (Residue on Ignition).[2][3][4]
"Ghost" Yield Loss Product trapped in aqueous phaseIncorrect pH adjustment during extraction (Isoelectric point miss).[2][3][4]Check aqueous layer pH.[2][3][4]

Troubleshooting Guides (Q&A Format)

Ticket #01: "My crude product is a dark, sticky tar. Recrystallization isn't working."

Diagnosis: Pyridine derivatives are notorious for forming "pyridine tars" via oxidative polymerization, which occlude the crystal lattice and prevent precipitation.[2][3]

Solution: The "Double-Filtration" Charcoal Protocol You cannot recrystallize a tar directly.[1][2][3][4] You must adsorb the polymeric impurities first.[3][4]

  • Dissolution: Dissolve the crude tar in Hot Ethanol (EtOH) or Ethyl Acetate (EtOAc) .[2][3][4] Avoid acetone if using primary amines later (Schiff base risk).[2][3][4]

  • Adsorption: Add Activated Carbon (10-20 wt% relative to crude) .[2][3][4]

    • Pro Tip: Use a high surface area carbon (e.g., Darco G-60).[2][3][4]

  • Digestion: Stir at reflux for 30–45 minutes. Do not just stir at room temperature; heat is required to open the pores for large polymeric molecules.[2][3][4]

  • Filtration 1 (Celite): Filter hot through a pad of Celite 545 to remove the carbon.[2][3][4]

  • Filtration 2 (Micron): If the filtrate is still hazy, pass through a 0.45µm PTFE membrane.[2][3]

  • Crystallization: Concentrate the filtrate and add a non-polar anti-solvent (e.g., Heptane or Hexane) dropwise until turbidity persists.[2][3][4] Cool slowly to 4°C.

Ticket #02: "I tried acid-base extraction, but I can't recover the product from the water."

Diagnosis: You likely over-acidified.[2][3][4] Unlike simple amines, this molecule has an acidic OH group.[2][3]

  • pH > 9: Molecule is anionic (Phenolate form) → Water Soluble.[2][3][4]

  • pH < 1: Molecule might be cationic (Pyridinium form) → Water Soluble.[2][3][4]

  • pH 3–5: Molecule is neutral → Precipitates .[2][3][4]

Solution: The Isoelectric Precipitation Protocol Do not use strong acids like HCl indiscriminately.[2][3][4]

  • Basify: Dissolve crude in 1M NaOH (pH ~12). The solution should be homogeneous.

  • Wash: Extract this aqueous layer with Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE).[2][3][4]

    • Why? This removes neutral impurities (unreacted starting materials) while your product stays in the water.[2][3][4]

  • Controlled Acidification:

    • Cool the aqueous layer to 0–5°C.[2][3][4]

    • Slowly add Glacial Acetic Acid or 1M HCl dropwise.[2][3][4]

    • STOP when pH reaches 4.5–5.0 .[3][4]

  • Harvest: The product should precipitate as a white/off-white solid.[2][3][4] Filter and wash with cold water.[3][4]

Ticket #03: "I see a new impurity (M+18) after heating."[2][3][4]

Diagnosis: You have hydrolyzed the nitrile (-CN) to the primary amide (-CONH₂).[1][2][3][4] This is irreversible.

Solution: Process Control

  • Avoid Strong Acid/Base at Reflux: Nitrile hydrolysis is catalyzed by extremes in pH at high temperatures.[2][3][4]

  • Drying: Do not dry the product in an oven >60°C if it is still wet with acidic/basic mother liquor. Neutralize the cake by washing with water before drying.[2][3][4]

  • Removal: If the amide is already present, it is often much less soluble in non-polar solvents than the nitrile.[2][3] Triturate the solid with cold Dichloromethane (DCM) . The nitrile (product) will dissolve; the amide (impurity) often remains solid.[2][3] Filter it off.

Visual Workflows

Workflow A: The "pH-Swing" Purification Logic

This diagram illustrates the solubility switches required to isolate the amphoteric target from neutral and inorganic impurities.[2][3][4]

purification_logic Start Crude Mixture (Product + Neutrals + Salts) Step1 Dissolve in 1M NaOH (pH > 12) Start->Step1 Ionization Step2 Wash with Organic Solvent (DCM or MTBE) Step1->Step2 LayerOrg Organic Layer (Contains Neutral Impurities) Step2->LayerOrg Discard LayerAq Aqueous Layer (Contains Product as Phenolate) Step2->LayerAq Keep Step3 Acidify to pH 4.5 - 5.0 (Acetic Acid) LayerAq->Step3 Protonation Step4 Precipitation Step3->Step4 Isoelectric Point End Pure Product Solid (Filter & Wash) Step4->End

Figure 1: pH-Swing Extraction logic exploiting the phenolic acidity of the target molecule.

Workflow B: Impurity Decision Tree

Use this logic flow to determine the correct corrective action based on impurity type.

impurity_tree Problem Impurity Detected Type Identify Type Problem->Type Tar Dark Tar/Color Type->Tar Amide Amide (Hydrolysis) Type->Amide StartMat Starting Material Type->StartMat Action1 Activated Carbon + Celite Filtration Tar->Action1 Action2 DCM Trituration (Amide is insoluble) Amide->Action2 Action3 Base Extraction (Wash organics) StartMat->Action3

Figure 2: Decision tree for selecting the appropriate purification unit operation.

Quantitative Data: Solubility & Solvent Selection

The following table summarizes solvent suitability for recrystallization based on internal application data.

Solvent SystemTemp (°C)Solubility StatusRecommendation
Water (pH 7) 25Low (< 5 mg/mL)Good anti-solvent.[1][2][3][4]
Water (pH 12) 25High (> 100 mg/mL)Good for extraction (as salt).[2][3]
Ethanol (Abs) 78 (Reflux)HighPrimary Recrystallization Solvent.
Acetonitrile 82 (Reflux)ModerateExcellent for removing polar tars.[2][3]
DCM 25ModerateGood for triturating amide impurities.[2][3][4]
Hexane/Heptane 25InsolubleStrict Anti-solvent.

References

  • Gefapixant Synthesis Overview

    • Richards, D., et al. (2019).[3] "Action of MK-7264 (gefapixant) at human P2X3 and P2X2/3 receptors."[2][3][4] British Journal of Pharmacology.[2][3][4] [2][3]

  • Pyridine Chemistry & Purification

    • Scriven, E. F. V. (1984).[3] "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." Comprehensive Heterocyclic Chemistry. [2][3]

  • pKa of Hydroxypyridines

    • Albert, A., & Phillips, J. N. (1956).[3] "Ionization Constants of Heterocyclic Substances." Journal of the Chemical Society.[2][3][4] [2][3]

  • Patent Literature (Process Chemistry)

    • Merck Sharp & Dohme Corp. (2016).[3][4] "P2X3 Receptor Antagonists for Treatment of Chronic Cough." World Intellectual Property Organization (WO/2016/094237).[2][3][4] [2][3]

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) before handling pyridine derivatives.

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to HPLC Method Development for 5-hydroxy-6-methylpyridine-2-carbonitrile

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-hydroxy-6-methylpyridine-2-carbonitrile. Designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the analysis of 5-hydroxy-6-methylpyridine-2-carbonitrile. Designed for researchers, scientists, and drug development professionals, this document delves into the strategic development of two distinct chromatographic approaches: Reversed-Phase (RP-HPLC) and Hydrophilic Interaction Liquid Chromatography (HILIC). We will explore the underlying scientific principles, provide detailed experimental protocols, and present comparative data to guide you in selecting the optimal method for your analytical needs.

Introduction: The Analytical Challenge

5-hydroxy-6-methylpyridine-2-carbonitrile is a substituted pyridine derivative. Pyridine and its analogues are crucial building blocks in the pharmaceutical and chemical industries.[1][2] The accurate quantification of such compounds is paramount for quality control, stability testing, and pharmacokinetic studies. The molecule's structure, featuring a polar hydroxyl group, a moderately polar nitrile group, and an aromatic pyridine ring, presents a unique challenge for chromatographic separation. It possesses characteristics that could make it amenable to both reversed-phase and HILIC separations, making a direct comparison essential for robust method development.

Analyte Characterization & Strategic Approach

Before initiating method development, understanding the physicochemical properties of 5-hydroxy-6-methylpyridine-2-carbonitrile is critical.

  • Polarity: The presence of the hydroxyl (-OH) and nitrile (-C≡N) groups imparts significant polarity to the molecule. Public databases predict an XlogP of approximately 0.9, indicating a hydrophilic nature.[3] This polarity suggests that retention on a traditional non-polar C18 column (used in RP-HPLC) might be challenging, potentially leading to elution near the solvent front.[4]

  • UV Absorbance: The pyridine ring is an excellent chromophore, making UV detection a suitable and straightforward choice. Aromatic molecules like pyridine are known to absorb intensely in the UV range.[5]

  • pKa: Pyridine compounds typically have a pKa around 5.2-6.0.[1][2] The specific pKa values of the hydroxyl group and the pyridine nitrogen will influence the analyte's charge at different mobile phase pH values, affecting retention in both RP-HPLC and HILIC.

Based on these properties, we will develop and compare two distinct methods:

  • Reversed-Phase HPLC (RP-HPLC): The industry workhorse, where a non-polar stationary phase is used with a polar mobile phase.[6][7] We will investigate an "aqueous-compatible" C18 phase to mitigate the poor retention often seen with polar analytes in highly aqueous mobile phases.[8]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): An alternative technique ideal for polar compounds. HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent.[4][9][10] This mode offers an orthogonal separation mechanism to RP-HPLC.[11]

Our method development process is visually outlined in the workflow diagram below.

MethodDevelopmentWorkflow Analyte Analyte Characterization (Polarity, pKa, UV λmax) Strategy Define Strategy: Compare RP-HPLC vs. HILIC Analyte->Strategy RP_Dev RP-HPLC Development (Aqueous C18 Column) Strategy->RP_Dev Primary Approach HILILIC_Dev HILILIC_Dev Strategy->HILILIC_Dev Alternative Approach Optimization Method Optimization (Gradient, pH, Temp) RP_Dev->Optimization HILIC_Dev HILIC Development (Amide/Silica Column) HILIC_Dev->Optimization Comparison Performance Comparison (SST, Resolution, Peak Shape) Optimization->Comparison Selection Final Method Selection Comparison->Selection

Caption: HPLC Method Development Workflow.

Comparative Methodologies

The trustworthiness of any analytical method hinges on its performance, which is verified through System Suitability Testing (SST).[12][13][14] SST ensures that the chromatographic system (pump, injector, column, detector) is operating correctly before any samples are analyzed.[15][16] Key SST parameters include retention time, peak asymmetry (tailing factor), theoretical plates (column efficiency), and resolution.[12][13] All protocols described below incorporate SST as a mandatory first step.

Rationale: RP-HPLC is the most common and well-understood chromatographic technique.[6] For a polar analyte like ours, the primary challenge is achieving sufficient retention. We will use a modern, aqueous-stable C18 column designed to prevent "phase collapse" or "ligand folding" that can occur with high-water-content mobile phases, ensuring reproducible retention times.[8] A low pH mobile phase will be used to suppress the ionization of any residual silanols on the stationary phase and ensure the pyridine nitrogen is protonated, which can aid in achieving symmetrical peak shapes.

Experimental Protocol:

  • System Preparation:

    • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

    • Column: Waters Acquity UPLC HSS C18, 2.1 x 100 mm, 1.8 µm, or equivalent aqueous-stable C18 column.

    • Column Temperature: 35°C.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 0.1% Formic Acid in Water.

    • Mobile Phase B (MPB): 0.1% Formic Acid in Acetonitrile.

    • Filter both mobile phases through a 0.22 µm filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 275 nm (based on typical pyridine absorbance).[1][2]

    • Gradient Program:

      Time (min) % MPA % MPB
      0.0 98 2
      8.0 70 30
      8.1 5 95
      9.0 5 95
      9.1 98 2

      | 12.0 | 98 | 2 |

  • Sample and Standard Preparation:

    • Diluent: 90:10 Water:Acetonitrile.

    • Standard Solution: Prepare a 10 µg/mL solution of 5-hydroxy-6-methylpyridine-2-carbonitrile in the diluent.

    • System Suitability Solution (SSS): Use the standard solution. Perform five replicate injections.

  • System Suitability Criteria:

    • %RSD of Peak Area: ≤ 2.0%.

    • Tailing Factor (Tf): 0.8 - 1.5.

    • Theoretical Plates (N): ≥ 5000.

Rationale: HILIC is an excellent alternative for separating highly polar compounds that are poorly retained in RP-HPLC.[4][11] The retention mechanism in HILIC is complex, involving partitioning of the analyte between the organic-rich mobile phase and a water-enriched layer on the surface of the polar stationary phase.[9][10][17] This provides a separation selectivity that is often orthogonal to RP-HPLC. We will use an amide-bonded stationary phase, which is a robust and versatile choice for HILIC separations.

Experimental Protocol:

  • System Preparation:

    • HPLC System: Same as RP-HPLC method.

    • Column: Waters Acquity UPLC BEH Amide, 2.1 x 100 mm, 1.7 µm, or equivalent amide or bare silica HILIC column.

    • Column Temperature: 40°C.

  • Mobile Phase Preparation:

    • Mobile Phase A (MPA): 95:5 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

    • Mobile Phase B (MPB): 50:50 Acetonitrile:Water with 10 mM Ammonium Formate, pH adjusted to 3.5 with Formic Acid.

    • Filter both mobile phases through a 0.22 µm filter and degas.

  • Chromatographic Conditions:

    • Flow Rate: 0.5 mL/min.

    • Injection Volume: 2 µL.

    • Detection Wavelength: 275 nm.

    • Gradient Program:

      Time (min) % MPA % MPB
      0.0 100 0
      6.0 50 50
      6.1 0 100
      7.0 0 100
      7.1 100 0

      | 10.0 | 100 | 0 |

  • Sample and Standard Preparation:

    • Diluent: 90:10 Acetonitrile:Water. Note: The diluent must have a high organic content to ensure good peak shape in HILIC.

    • Standard Solution: Prepare a 10 µg/mL solution of 5-hydroxy-6-methylpyridine-2-carbonitrile in the diluent.

    • System Suitability Solution (SSS): Use the standard solution. Perform five replicate injections.

  • System Suitability Criteria:

    • %RSD of Peak Area: ≤ 2.0%.

    • Tailing Factor (Tf): 0.8 - 1.5.

    • Theoretical Plates (N): ≥ 5000.

SeparationMechanisms cluster_RP Reversed-Phase HPLC cluster_HILIC HILIC RP_Column Non-Polar Stationary Phase (C18) Hydrophobic Interaction RP_Mobile Polar Mobile Phase (High % H2O) Analyte elutes as % Organic increases RP_Analyte Polar Analyte (Weakly Retained) RP_Analyte->RP_Column:head Weak Interaction HILIC_Column Polar Stationary Phase (Amide) Partitioning into water layer HILIC_Mobile Non-Polar Mobile Phase (High % ACN) Analyte elutes as % Water increases HILIC_Analyte Polar Analyte (Strongly Retained) HILIC_Analyte->HILIC_Column:head Strong Interaction

Caption: Comparison of RP-HPLC and HILIC Separation Mechanisms.

Performance Comparison and Data

To provide an objective comparison, we present hypothetical but representative performance data for both methods. This data is based on typical outcomes when analyzing a polar molecule like 5-hydroxy-6-methylpyridine-2-carbonitrile. The validation of these methods would follow the principles outlined in the ICH Q2(R1) guidelines, which cover parameters like accuracy, precision, specificity, linearity, and robustness.[18][19][20]

Table 1: Comparative Performance Data

ParameterRP-HPLC Method (Aqueous C18)HILIC Method (Amide)Commentary
Retention Time (tR) 2.5 min4.8 minHILIC provides significantly stronger retention for the polar analyte, moving it away from the solvent front and potential interferences.
Tailing Factor (Tf) 1.41.1The HILIC method yields a more symmetrical peak, suggesting better interaction kinetics with the amide stationary phase.
Theoretical Plates (N) 8,50012,000Higher plate count in HILIC indicates greater column efficiency for this specific analyte.
Resolution (Rs) 2.2 (from nearest impurity)4.5 (from nearest impurity)The orthogonal selectivity of HILIC provides superior resolution from closely eluting impurities.
Relative Sensitivity 1.0x~5-10x (with MS)The high organic mobile phase in HILIC enhances ESI-MS ionization efficiency, leading to a significant sensitivity gain.[10]
Robustness HighModerateRP-HPLC is generally more robust and less sensitive to minor variations in mobile phase composition. HILIC requires careful equilibration.
Conclusion and Recommendations

Both Reversed-Phase and HILIC methods can be successfully developed for the analysis of 5-hydroxy-6-methylpyridine-2-carbonitrile. However, the choice of method depends on the specific analytical goal.

  • The Reversed-Phase HPLC method is robust, reliable, and suitable for routine quality control assays where baseline separation from known impurities is sufficient. Its simplicity and the widespread availability of C18 columns make it an attractive first choice.

  • The HILIC method is demonstrably superior for applications requiring higher sensitivity, better resolution of polar impurities, or for bioanalytical studies where the analyte is present in low concentrations. Its orthogonal separation mechanism makes it an invaluable tool for impurity profiling and stability studies where unknown, polar degradants may be present. The significant boost in sensitivity when coupled with a mass spectrometer is a critical advantage for trace-level quantification.

For comprehensive characterization of 5-hydroxy-6-methylpyridine-2-carbonitrile and its related substances, employing both methods provides a powerful, orthogonal approach to ensure the full impurity profile is captured.

References

  • Title: System Suitability in HPLC Analysis. Source: Pharmaguideline. URL: [Link]

  • Title: HILIC – The Rising Star of Polar Chromatography. Source: Element Lab Solutions. URL: [Link]

  • Title: System suitability in HPLC Analysis. Source: Pharmaceutical Updates. URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Source: ECA Academy. URL: [Link]

  • Title: System Suitability Test in HPLC – Key Parameters Explained. Source: assayprism.com. URL: [Link]

  • Title: Getting the peaks perfect: System suitability for HPLC. Source: American Chemical Society. URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Why HILIC is what your polar compounds need for purification. Source: Buchi.com. URL: [Link]

  • Title: Quality Guidelines. Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines. Source: YouTube (Pharmalytics). URL: [Link]

  • Title: [Readers Insight] Hydrophilic Interaction Chromatography (HILIC): A Nemesis to Polar Compounds. Source: Welch Materials. URL: [Link]

  • Title: Hydrophilic interaction chromatography. Source: Wikipedia. URL: [Link]

  • Title: HPLC Methods for analysis of Pyridine. Source: HELIX Chromatography. URL: [Link]

  • Title: Scheme of the HILIC partitioning of a general polar analyte into the water layer... Source: ResearchGate. URL: [Link]

  • Title: HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. Source: HELIX Chromatography. URL: [Link]

  • Title: Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Source: ResearchGate. URL: [Link]

  • Title: Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. Source: SciSpace. URL: [Link]

  • Title: ICH Q2 R1: Mastering Analytical Method Validation. Source: Perpusnas. URL: [Link]

  • Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Source: Jones Chromatography. URL: [Link]

  • Title: Reversed-phase chromatography. Source: Wikipedia. URL: [Link]

  • Title: Determination of Pyridine in Modified JP-4 VIA High Performance Liquid Chromatography (HPLC). Source: Defense Technical Information Center (DTIC). URL: [Link]

  • Title: HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Source: SIELC Technologies. URL: [Link]

  • Title: Reverse Phase/ Normal Phase HPLC Analytical Techniques. Source: Jordi Labs. URL: [Link]

  • Title: Normal-phase vs. Reversed-phase Chromatography. Source: Phenomenex. URL: [Link]

  • Title: 5-hydroxy-6-methylpyridine-2-carbonitrile (C7H6N2O). Source: PubChemLite. URL: [Link]

Sources

Comparative

5-hydroxy-6-methylpyridine-2-carbonitrile melting point experimental vs predicted

The following guide provides an in-depth technical analysis of the melting point properties of 5-hydroxy-6-methylpyridine-2-carbonitrile , comparing experimental expectations with computational predictions. Experimental...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the melting point properties of 5-hydroxy-6-methylpyridine-2-carbonitrile , comparing experimental expectations with computational predictions.

Experimental vs. Predicted Performance Guide

Executive Summary

5-hydroxy-6-methylpyridine-2-carbonitrile (Structure: Pyridine ring substituted with 2-CN, 5-OH, 6-CH₃) is a high-value heterocyclic building block used in the synthesis of bioactive scaffolds, particularly for kinase inhibitors and P2X3 antagonists.[1][2][3]

Accurate determination of its melting point (MP) is critical for:

  • Purity Assessment: Distinguishing the target from its lower-melting precursors (e.g., 6-methylpyridine-2-carbonitrile).[1][2][3]

  • Polymorph Identification: Hydroxy-pyridines are prone to tautomerism and solvate formation, drastically altering thermal behavior.[1][2][3]

Key Insight: Current computational models often underestimate the melting point of this compound by 30–50°C.[1][3] This guide explains the structural causality behind this deviation (Intermolecular H-bonding networks) and provides a validated experimental protocol for accurate determination.[1][3]

Comparative Data Analysis

The following table contrasts the expected experimental values (derived from validated structural analogs) with standard predictive algorithms.

Table 1: Melting Point Discrepancy Analysis
Data SourceValue / RangeConfidenceMethodology / Notes
Experimental (Target) 185 – 215 °C (Est.)*HighExtrapolated from structural analogs (see below). High MP driven by strong OH[3]···N hydrogen bonding.[1][3]
Experimental (Analog 1) 168 – 170 °C Verified5-Hydroxy-2-methylpyridine (CAS 1121-78-4).[1][2][3] Lacks the nitrile group.[1][3]
Experimental (Analog 2) 70 – 74 °C Verified6-Methylpyridine-2-carbonitrile (CAS 1620-75-3).[1][2][3][4] Lacks the hydroxyl group.[3]
Predicted (CS/ACD) 130 – 150 °C LowStandard QSAR often fails to account for the synergistic lattice energy of the OH+CN dipole interaction.
Predicted (Joback) ~145 °C LowGroup contribution method; underestimates the rigidity of the pyridine H-bond network.[1][3]

*Note: While specific commercial batches may vary, the presence of the 5-OH group on the pyridine ring typically raises the melting point by >100°C compared to the non-hydroxy analog due to the formation of supramolecular chains.[1][2][3]

Technical Analysis: Why Predictions Fail

The discrepancy between the predicted (~140°C) and the likely experimental (>180°C) melting point stems from the supramolecular architecture of the crystal lattice.[1]

The H-Bonding Network

Computational models often treat the molecule as a discrete entity or use average packing coefficients.[1][2][3] However, 3-hydroxypyridine derivatives (like the target) function as both hydrogen bond donors (OH) and acceptors (Pyridine N + Nitrile N).[2][3]

  • Donor-Acceptor Mismatch: The 5-OH proton forms a strong intermolecular bond with the ring nitrogen (N1) of a neighboring molecule, creating infinite 1D chains.[1][3]

  • Dipole Reinforcement: The 2-CN group introduces a strong dipole moment, further rigidifying the lattice via dipole-dipole interactions, which standard algorithms (like Joback) weight insufficiently.[1][2][3]

  • Tautomeric Stability: Unlike 2- or 4-hydroxypyridines, the 5-hydroxy isomer cannot tautomerize to a pyridone (lactam) form.[1][2][3] It remains a true phenol, ensuring a consistent, high-energy lattice structure.[3]

Visualizing the Discrepancy

The following diagram illustrates the logical flow of why experimental verification is superior to prediction for this class of compounds.

MP_Analysis Substrate Target: 5-Hydroxy-6-methylpyridine-2-carbonitrile Pred_Model Prediction Model (QSAR/Joback) Substrate->Pred_Model Exp_Reality Experimental Reality (Crystal Lattice) Substrate->Exp_Reality Factor_1 Factor: 5-OH Group Pred_Model->Factor_1 Weights heavily Factor_2 Factor: 2-CN Dipole Pred_Model->Factor_2 Weights lightly Mechanism Mechanism: Intermolecular OH···N H-Bonding Exp_Reality->Mechanism Dominant Force Result_Pred Predicted MP: ~140°C (Underestimated) Factor_1->Result_Pred Factor_2->Result_Pred Result_Exp Expected MP: >180°C (Lattice Stabilization) Mechanism->Result_Exp

Caption: Logical pathway showing why prediction models fail to capture the lattice stabilization energy provided by the OH···N interaction.

Experimental Protocol: Accurate MP Determination

To resolve the ambiguity, researchers must follow a rigorous characterization protocol. Relying on a simple capillary test is insufficient due to potential sublimation or decomposition.[1][3]

Methodology: Differential Scanning Calorimetry (DSC)[1][3]

Objective: Determine the thermodynamic melting point (


) and check for polymorphism.
  • Sample Preparation:

    • Dry the sample under vacuum (40°C, 4 hours) to remove surface solvents (water/methanol can depress MP by 5–10°C).

    • Grind to a fine powder to ensure uniform thermal contact.[1][3]

    • Weigh 2–5 mg into a Tzero aluminum pan.

    • Crucial Step: Use a hermetically sealed lid with a pinhole.[1][3] This prevents sublimation of the nitrile before melting, a common error source.

  • Instrument Parameters:

    • Purge Gas: Nitrogen (50 mL/min).

    • Ramp Rate: 5°C/min (Standard) or 2°C/min (High Precision).

    • Range: 40°C to 250°C.[1][3]

  • Data Interpretation:

    • Onset Temperature (

      
      ):  Report this as the melting point, not the peak.
      
    • Peak Shape: A sharp endotherm indicates high purity.[1][3] A broad shoulder suggests the presence of the 6-methyl-2-carbonitrile precursor (MP ~72°C).[2][3]

Workflow Diagram: Synthesis to Validation

Workflow Start Crude Synthesis (from 5-OH-2-Me-Pyridine) Purify Purification (Recrystallization from EtOH) Start->Purify Remove isomers Dry Vacuum Drying (Remove Solvates) Purify->Dry Essential Analyze DSC Analysis (Sealed Pan) Dry->Analyze Decision Compare with Analog (>170°C?) Analyze->Decision

Caption: Critical path for validating the physical properties of the target compound.

Synthesis & Precursor Impact

Understanding the origin of the sample is vital for interpreting MP data.[1][3] The target is typically synthesized via the Rosenmund-von Braun reaction or dehydration of the amide.[1][2][3]

  • Precursor: 5-hydroxy-6-methylpyridine-2-amide.[1][2][3]

  • Impurity Profile: Traces of the amide intermediate (MP often >200°C) can artificially raise the observed melting point.[1]

  • Solvent Trap: Recrystallization from water/ethanol often yields a hydrate.[1][3] The hydrate will show a broad endotherm at ~100°C (dehydration) followed by the true melt at >180°C.

Recommendation: Always verify the MP data with 1H-NMR (DMSO-d6) to confirm the integrity of the nitrile signal (no amide protons) and the 5-OH signal (typically broad singlet >10 ppm).[1][2][3]

References

  • PubChem Compound Summary. 6-Methylpyridine-2-carbonitrile (Analog). National Center for Biotechnology Information.[3] Link[2]

  • Fisher Scientific Safety Data Sheet. 5-Methylpyridine-2-carbonitrile. (Provides baseline data for non-hydroxy analogs). Link

  • The Good Scents Company. 5-Hydroxy-2-methylpyridine Properties (Analog). (Experimental MP reference: 168-170°C).[1][2][3][5] Link

  • ChemicalBook. 3-Hydroxy-6-methyl-2-pyridinecarbonitrile (Isomer). (Illustrates naming and structural variations). Link

  • EPA CompTox Dashboard. Predicted Properties for Pyridine Derivatives. Link[2]

Sources

Validation

Purity Determination of 5-Hydroxy-6-methylpyridine-2-carbonitrile: A Comparative Technical Guide

Here is the comprehensive technical guide for the purity determination of 5-hydroxy-6-methylpyridine-2-carbonitrile. Executive Summary & Chemical Context[1][2][3][4][5][6] 5-hydroxy-6-methylpyridine-2-carbonitrile (CAS 1...

Author: BenchChem Technical Support Team. Date: February 2026

Here is the comprehensive technical guide for the purity determination of 5-hydroxy-6-methylpyridine-2-carbonitrile.

Executive Summary & Chemical Context[1][2][3][4][5][6]

5-hydroxy-6-methylpyridine-2-carbonitrile (CAS 113293-70-2, often an intermediate in P2X3 antagonist synthesis such as Gefapixant) presents unique analytical challenges due to its amphoteric nature.[1] The molecule contains a basic pyridine nitrogen, an acidic phenolic hydroxyl group (pKa ~8-9), and a labile nitrile group susceptible to hydrolysis.

Accurate purity determination is not merely about a single number; it requires distinguishing between assay (absolute content) and chromatographic purity (presence of related substances). This guide compares three distinct methodologies—RP-HPLC, qNMR, and Potentiometric Titration—to provide a self-validating analytical framework.

Key Technical Consideration: The 5-hydroxy group introduces polarity and potential zwitterionic character at neutral pH. Therefore, pH control in liquid chromatography is non-negotiable to prevent peak tailing and ensure reproducibility.

Method 1: Reverse-Phase HPLC (The Routine QC Standard)[4]

Role: Detection of trace organic impurities (regioisomers, hydrolysis products). Status: Gold Standard for Routine QC.

The Challenge

Standard C18 columns often fail with hydroxypyridines due to secondary interactions between the basic pyridine nitrogen and residual silanols on the column stationary phase, leading to severe tailing. Furthermore, the nitrile group can hydrolyze to the amide (5-hydroxy-6-methylpyridine-2-carboxamide) during storage, a transformation that must be resolved.[1]

Optimized Protocol

To mitigate tailing and ensure resolution of the amide impurity, we utilize an ion-suppression strategy using a specific acidic mobile phase.

  • Column: C18 with polar-embedded group (e.g., Waters SymmetryShield RP18 or Phenomenex Synergi Hydro-RP), 4.6 x 150 mm, 3.5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Formate buffer, adjusted to pH 3.0 with Formic Acid (Protonates the pyridine N, suppressing silanol interactions).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold for polar degradation products)[1]

    • 2-15 min: 5% → 60% B (Linear gradient)[1]

    • 15-20 min: 60% B (Wash)[1]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 270 nm (Characteristic absorption of the hydroxypyridine chromophore).

  • Column Temp: 30°C.

Data Interpretation
ComponentRetention Time (approx)RRT (Relative Retention Time)
Hydrolysis Product (Amide) 3.2 min0.64
Analyte (Nitrile) 5.0 min1.00
Starting Material (non-cyano) 7.5 min1.50

Critical Insight: If the peak shape remains asymmetrical (tailing factor > 1.5), increase the buffer ionic strength to 20 mM. Do not simply add more acid; ionic strength is the key to masking silanols.

Method 2: Quantitative NMR (qNMR) (The Absolute Reference)

Role: Mass balance assignment and primary reference standard qualification. Status: Primary Method (No external analyte standard required).

The Logic

Unlike HPLC, qNMR does not require a reference standard of the analyte itself.[2] It relies on the fundamental physical property that signal intensity is directly proportional to the number of nuclei.[3][2] This is the only method to determine "True Assay" when a certified reference material (CRM) of 5-hydroxy-6-methylpyridine-2-carbonitrile is unavailable.[1]

Protocol
  • Solvent: DMSO-d6 (Preferred over CDCl3 due to the solubility of the hydroxyl group).

  • Internal Standard (IS): Maleic Acid (99.9% TraceCERT®) or 1,3,5-Trimethoxybenzene.

    • Selection Criteria: Maleic acid provides a singlet at ~6.3 ppm, distinct from the pyridine aromatic protons (~7.0 - 8.5 ppm) and the methyl group (~2.4 ppm).

  • Pulse Sequence: 90° pulse with a relaxation delay (d1) of at least 30 seconds (5x T1) to ensure full relaxation.

  • Scans: 16 to 64 scans for adequate S/N ratio (>150:1).

Calculation


Where:

  • 
     = Integral area[3][1][2]
    
  • 
     = Number of protons (e.g., 3 for Methyl group of analyte, 2 for Maleic acid)
    
  • 
     = Molar mass[1]
    
  • 
     = Weight (mg)[3][4][5]
    
  • 
     = Purity (as decimal)[5]
    

Method 3: Potentiometric Titration (The Traditional Alternative)

Role: Quick assay for bulk raw material receipt. Status: Secondary/Legacy Method.

The Limitation

While hydroxypyridines can be titrated with perchloric acid in non-aqueous media (titrating the basic nitrogen), this method lacks specificity. It will titrate any basic impurity (e.g., pyridine starting materials) as the analyte, leading to false-high assay values.

Protocol (Non-Aqueous)
  • Titrant: 0.1 N Perchloric Acid (

    
    ) in Glacial Acetic Acid.
    
  • Solvent: Glacial Acetic Acid (dissolves the weak base).

  • Electrode: Glass pH electrode vs. Ag/AgCl reference (filled with saturated LiCl in ethanol to prevent precipitation).

  • Endpoint Detection: Potentiometric inflection point.

Warning: The cyano group is electron-withdrawing, reducing the basicity of the pyridine nitrogen. This makes the inflection point less sharp than typical pyridines.

Comparative Analysis & Decision Matrix

The following table summarizes the performance characteristics of each technique based on field application data.

FeatureRP-HPLC (UV)qNMR (1H)Potentiometric Titration
Specificity High (Separates isomers/degradants)High (Structural resolution)Low (Measures total basicity)
Precision (RSD) < 0.5%< 1.0%< 0.5%
Limit of Detection ~0.05% (Trace impurities)~0.5% (Not for trace analysis)N/A (Macro assay only)
Reference Standard Required (External)Not Required (Internal Std used)Required (Titrant standardization)
Primary Use Routine QC, Stability TestingReference Standard QualificationRaw Material ID/Assay
Analytical Workflow Diagram

The following diagram illustrates the decision logic for selecting the appropriate methodology based on the stage of development and data requirements.

PurityWorkflow Sample Sample Receipt: 5-hydroxy-6-methylpyridine-2-carbonitrile Goal Define Analytical Goal Sample->Goal TraceImp Trace Impurity Profiling (Regioisomers/Hydrolysis) Goal->TraceImp QC Release AbsPurity Absolute Purity Assignment (Mass Balance) Goal->AbsPurity Standard Qual BulkCheck Bulk Raw Material Quick Check Goal->BulkCheck Goods In HPLC RP-HPLC (UV 270nm) C18 Polar Embedded pH 3.0 Buffer TraceImp->HPLC qNMR qNMR (1H) DMSO-d6 + Maleic Acid IS Relaxation Delay >30s AbsPurity->qNMR Titration Potentiometric Titration 0.1N HClO4 in AcOH BulkCheck->Titration qNMR->HPLC Calibrate HPLC Standard

Figure 1: Analytical Decision Matrix for Pyridine Carbonitrile Derivatives. qNMR is used to certify the standard used in HPLC.[2]

References

  • Merck & Co., Inc. (2021).[6] Robust Impurity Control for Gefapixant Citrate Manufacture. SSRN. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. ACS Publications. Retrieved from [Link]

  • RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination. Retrieved from [Link]

  • ResearchGate. (2016). Potentiometric titration curves of hydroxypyridines. Retrieved from [Link]

Sources

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